1-Acetylpyrazolo[3,4-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-pyrazolo[3,4-c]pyridin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-6(12)11-8-5-9-3-2-7(8)4-10-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACHLCXBKJVESW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=CN=C2)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80665893 | |
| Record name | 1-(1H-Pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80665893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52090-67-2 | |
| Record name | 1-(1H-Pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80665893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Pyrazolo[3,4-c]pyridine Core and its Acetylated Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Chemical Properties: 1H-Pyrazolo[3,4-c]pyridine
The fundamental properties of the parent heterocyclic system are crucial for understanding its reactivity and potential applications.
| Property | Value |
| Molecular Formula | C₆H₅N₃ |
| Molecular Weight | 119.12 g/mol |
| IUPAC Name | 1H-pyrazolo[3,4-c]pyridine |
| CAS Number | 271-47-6 |
| Canonical SMILES | C1=CN=CC2=C1C=NN2 |
| InChI | InChI=1S/C6H5N3/c1-2-7-4-6-5(1)3-8-9-6/h1-4H,(H,8,9) |
| InChIKey | KNYHISBJRQVMAZ-UHFFFAOYSA-N |
Data sourced from PubChem CID 6451441[1]
Predicted Chemical Properties: 1-Acetylpyrazolo[3,4-c]pyridine
Based on the structure of the parent compound and general chemical knowledge of N-acetylation, the following properties for this compound can be predicted.
| Property | Predicted Value |
| Molecular Formula | C₈H₇N₃O |
| Molecular Weight | 161.16 g/mol |
| IUPAC Name | 1-(Pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one |
| Solubility | Likely soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. Limited solubility in water. |
| Melting Point | Expected to be a solid at room temperature with a melting point higher than the parent amine. |
| Boiling Point | Higher than the parent heterocycle due to increased molecular weight and polarity. |
Synthesis and Experimental Protocols
While a specific protocol for the synthesis of this compound is not detailed in the provided search results, a general method can be proposed based on standard N-acetylation of heterocyclic amines.
Proposed Synthetic Route: N-Acetylation of 1H-Pyrazolo[3,4-c]pyridine
This reaction involves the treatment of the parent heterocycle with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base to neutralize the acid byproduct.
Reactants:
-
1H-Pyrazolo[3,4-c]pyridine
-
Acetyl chloride (or Acetic Anhydride)
-
A non-nucleophilic base (e.g., Triethylamine or Pyridine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran)
Experimental Protocol:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-pyrazolo[3,4-c]pyridine in the chosen anhydrous solvent.
-
Addition of Base: Add the base to the reaction mixture and stir.
-
Addition of Acetylating Agent: Slowly add the acetylating agent dropwise to the stirred solution at a controlled temperature (typically 0 °C to room temperature).
-
Reaction: Allow the reaction to proceed at room temperature, monitoring its progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizing the Synthetic Workflow
Caption: A generalized workflow for the N-acetylation of 1H-pyrazolo[3,4-c]pyridine.
Spectroscopic Characterization
The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a characteristic singlet for the acetyl methyl protons (CH₃) typically in the range of δ 2.0-2.5 ppm. The aromatic protons of the pyrazolopyridine ring system would also be observed.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should reveal a carbonyl carbon (C=O) signal in the downfield region (typically δ 165-175 ppm) and a methyl carbon signal in the upfield region (typically δ 20-30 ppm), in addition to the signals for the aromatic carbons.
-
IR (Infrared) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the region of 1680-1720 cm⁻¹.
-
MS (Mass Spectrometry): Mass spectrometry would be used to confirm the molecular weight of the product. The molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of 161.16.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling heterocyclic aromatic compounds should be followed. Based on the GHS classifications for the parent 1H-pyrazolo[3,4-c]pyridine, the acetylated derivative may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
The pyrazolo[3,4-c]pyridine core represents a valuable scaffold for the development of new chemical entities with potential therapeutic applications. Although specific experimental data for this compound is scarce, this guide provides a solid foundation for its synthesis, characterization, and safe handling based on established chemical principles and data from related compounds. Further research is warranted to fully elucidate the chemical and biological properties of this specific derivative.
References
An In-depth Technical Guide to the Synthesis of 1-Acetylpyrazolo[3,4-c]pyridine
This technical guide provides a comprehensive overview of the synthesis pathway for 1-Acetylpyrazolo[3,4-c]pyridine, a key intermediate in the development of functionalized pyrazolo[3,4-c]pyridine scaffolds. This class of compounds is of significant interest to researchers and drug development professionals due to their structural similarity to purines, which are prevalent in biologically active compounds and interact with a wide variety of cellular proteins.[1] This guide details the experimental protocols, quantitative data, and a visual representation of the synthesis workflow.
Introduction
Pyrazolo[3,4-c]pyridines are heterocyclic compounds that serve as valuable scaffolds in fragment-based drug discovery (FBDD).[1][2][3] Their utility is significantly enhanced by the ability to selectively functionalize them at various positions. The synthesis of the core scaffold often proceeds through an acetylated intermediate, which can then be readily deprotected to yield the versatile 1H-pyrazolo[3,4-c]pyridine. This document focuses on the synthesis of 1-(5-halo-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one, a key acetylated precursor.
Synthesis Pathway Overview
The synthesis of 1-Acetyl-5-halopyrazolo[3,4-c]pyridines is achieved through a classical Huisgen indazole synthesis, adapted from procedures originally reported by Chapman and Hurst.[1][4] The reaction involves the treatment of a substituted aminopyridine with sodium nitrite and acetic anhydride. The use of dichloroethane (DCE) as a co-solvent has been shown to enhance the scalability of the process and allows for the isolation of the acetylated product without the need for purification.[1]
The overall reaction scheme is as follows:
Caption: Synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines via an acetylated intermediate.
Experimental Protocols
The following protocols are based on the synthesis of 5-chloro- and 5-bromo-1H-pyrazolo[3,4-c]pyridines as described in the literature.[1][4]
3.1. Synthesis of 1-(5-halo-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one (Acetylated Intermediate)
-
Reagents:
-
2-Amino-6-halopyridine (starting material)
-
Sodium Nitrite (NaNO₂)
-
Acetic Anhydride (Ac₂O)
-
1,2-Dichloroethane (DCE)
-
-
Procedure:
-
To a solution of the appropriate 2-amino-6-halopyridine in 1,2-dichloroethane (DCE), add acetic anhydride (Ac₂O).
-
Add sodium nitrite (NaNO₂) portionwise to the mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to 90 °C.
-
Maintain the temperature and stir for 20 hours.
-
Upon completion, the resulting 1-(5-halo-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one can be isolated without the need for further purification.[1]
-
3.2. Deacetylation to 5-halo-1H-pyrazolo[3,4-c]pyridine
-
Reagents:
-
1-(5-halo-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one
-
Sodium Methoxide (NaOMe)
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve the crude 1-(5-halo-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one in methanol (MeOH).
-
Add a solution of sodium methoxide (NaOMe) in methanol.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Following the reaction, the desired 5-halo-1H-pyrazolo[3,4-c]pyridine can be isolated.
-
Quantitative Data
The following table summarizes the reaction conditions and yields for the synthesis of 5-chloro- and 5-bromo-1H-pyrazolo[3,4-c]pyridine, which includes the formation of the acetylated intermediate.
| Starting Material | Product | Reagents and Conditions (Step a) | Reagents and Conditions (Step b) | Overall Yield | Reference |
| 2-Amino-6-chloropyridine | 5-Chloro-1H-pyrazolo[3,4-c]pyridine | NaNO₂, Ac₂O, DCE, rt – 90 °C, 20 h | MeOH, NaOMe, rt, 1 h | Excellent | [1][4] |
| 2-Amino-6-bromopyridine | 5-Bromo-1H-pyrazolo[3,4-c]pyridine | NaNO₂, Ac₂O, DCE, rt – 90 °C, 20 h | MeOH, NaOMe, rt, 1 h | Excellent | [1] |
Note: The term "Excellent" yield is used in the source literature without providing a specific percentage for the overall two-step process.[1]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental process.
Caption: Experimental workflow for the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines.
Conclusion
The synthesis of 1-Acetylpyrazolo[3,4-c]pyridines represents a crucial step in accessing the broader family of pyrazolo[3,4-c]pyridine derivatives. The described two-step, one-pot synthesis is efficient and scalable, providing the acetylated intermediate which can be easily converted to the 1H-scaffold. This pathway is fundamental for researchers engaged in the design and synthesis of novel heterocyclic compounds for drug discovery and development. The ability to produce these scaffolds allows for subsequent functionalization at multiple positions, enabling the exploration of chemical space around this privileged heterocyclic core.[1][2]
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-Acetylpyrazolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Acetylpyrazolo[3,4-c]pyridine, a heterocyclic organic compound. Due to the limited availability of published data on this specific molecule, this document focuses on its identification, nomenclature, and the broader context of the pyrazolopyridine scaffold in medicinal chemistry. While detailed experimental protocols and quantitative biological data for this compound are not extensively available in the public domain, this guide consolidates the existing information and provides a foundation for future research.
Chemical Identity and Nomenclature
The compound of interest is systematically identified by its IUPAC name and various synonyms.
| Identifier | Value |
| IUPAC Name | 1-(1H-pyrazolo[3,4-c]pyridin-1-yl)ethanone |
| Common Name | This compound |
| CAS Number | 52090-67-2 |
| Molecular Formula | C₈H₇N₃O |
| Molecular Weight | 161.16 g/mol |
Synonyms:
-
1H-Pyrazolo[3,4-c]pyridine, 1-acetyl-
-
1-(Pyrazolo[3,4-c]pyridin-1-yl)ethanone
Physicochemical Properties
| Property | Value (for 1H-Pyrazolo[3,4-c]pyridine) | Source |
| Molecular Weight | 119.12 g/mol | PubChem |
| Molecular Formula | C₆H₅N₃ | PubChem |
| Physical Description | Solid | Sigma-Aldrich |
| XLogP3-AA | 0.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the surveyed literature. However, the synthesis of the parent 1H-pyrazolo[3,4-c]pyridine scaffold and related derivatives has been reported. The acetylation of the N1 position of the pyrazole ring is a common synthetic transformation.
A plausible synthetic approach would involve the acylation of 1H-pyrazolo[3,4-c]pyridine with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a suitable base.
Illustrative Synthetic Workflow:
Caption: A general workflow for the synthesis of this compound.
Biological Activity and Potential Signaling Pathways
Direct evidence of the biological activity and the specific signaling pathways modulated by this compound is limited. However, the pyrazolo[3,4-b]pyridine scaffold, an isomer of pyrazolo[3,4-c]pyridine, is a well-established pharmacophore found in numerous biologically active compounds, including kinase inhibitors.
A patent for inhibitors of Sterile Alpha and TIR Motif Containing 1 (SARM1) lists the CAS number for this compound, suggesting its potential, though unconfirmed, role as a SARM1 inhibitor. SARM1 is a key mediator of programmed axon degeneration, and its inhibition is a therapeutic strategy for neurodegenerative diseases.
Potential Signaling Pathway Involvement:
The pyrazolopyridine core is known to interact with the ATP-binding pocket of various kinases. If this compound were to act as a kinase inhibitor, it would likely modulate downstream signaling pathways involved in cell proliferation, survival, and inflammation.
Caption: A hypothetical signaling pathway potentially modulated by a pyrazolopyridine-based kinase inhibitor.
Conclusion and Future Directions
This compound is a synthetically accessible compound belonging to the medicinally relevant pyrazolopyridine class of heterocycles. While its specific biological profile remains largely uncharacterized, the established importance of the pyrazolopyridine scaffold suggests that this compound could be a valuable subject for further investigation. Future research should focus on developing and publishing a detailed synthetic protocol, characterizing its physicochemical properties, and screening it against a panel of biological targets, particularly kinases and SARM1, to elucidate its potential therapeutic applications. The generation of such data will be crucial for advancing the understanding and potential utility of this and related compounds in drug discovery and development.
References
An In-depth Technical Guide to 1-Acetylpyrazolo[3,4-c]pyridine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Acetylpyrazolo[3,4-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, synthesis, and the broader biological activities of the pyrazolo[3,4-c]pyridine scaffold, offering valuable insights for researchers and professionals in drug discovery and development.
Chemical Identity
Chemical Structure:
-
1H-Pyrazolo[3,4-c]pyridine: A bicyclic aromatic heterocycle consisting of a pyrazole ring fused to a pyridine ring.
-
This compound: The acetylated derivative with an acetyl group (CH₃CO-) attached to the nitrogen atom at position 1 of the pyrazolo[3,4-c]pyridine core.
Synthesis and Functionalization
The synthesis of pyrazolo[3,4-c]pyridine scaffolds and their derivatives is a key area of research, enabling the exploration of their therapeutic potential. Several synthetic strategies have been developed to access this versatile core and introduce functional groups at various positions.
Synthesis of the Pyrazolo[3,4-c]pyridine Core
A common approach to synthesizing the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold, a versatile intermediate, involves the following steps[2]:
-
Diazotization and Cyclization: Starting from a suitable aminopyridine precursor, diazotization followed by an intramolecular cyclization reaction can yield the pyrazolo[3,4-c]pyridine core. For instance, the use of NaNO₂ and Ac₂O in dichloroethane (DCE) can facilitate this transformation[2].
-
Deacetylation: Subsequent deacetylation, for example, using sodium methoxide (NaOMe) in methanol (MeOH), can provide the desired 1H-pyrazolo[3,4-c]pyridine[2].
N-Acetylation and Further Functionalization
The introduction of an acetyl group at the N-1 position can be achieved through standard N-acylation reactions. The pyrazolo[3,4-c]pyridine scaffold allows for selective functionalization at multiple positions, including the nitrogen atoms (N-1 and N-2) and the carbon atoms of both the pyrazole and pyridine rings. This "vectorial functionalization" is crucial for elaborating fragment-based hits into lead compounds in drug discovery[3][4]. Common functionalization strategies include[3][4]:
-
N-alkylation and N-protection: To introduce various substituents on the nitrogen atoms.
-
Cross-coupling reactions: Such as Suzuki-Miyaura and Negishi reactions to form new carbon-carbon bonds at the C-3 and C-7 positions.
-
Buchwald-Hartwig amination: For the introduction of nitrogen-based substituents at the C-5 position.
Below is a generalized workflow for the synthesis and functionalization of pyrazolo[3,4-c]pyridines.
Caption: Synthetic workflow for pyrazolo[3,4-c]pyridine derivatives.
Biological Activities and Therapeutic Potential
The pyrazolo[3,4-c]pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. Its structural similarity to purines allows it to interact with a wide range of biological targets.
Anticancer Activity
Derivatives of the broader pyrazolopyridine family have demonstrated significant potential as anticancer agents. For instance, pyrazolo[3,4-d]pyrimidine derivatives have been investigated as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[5] Inhibition of CDK2 is a promising strategy for cancer therapy. These compounds have shown cytotoxic activities against various cancer cell lines, including breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116).[5]
The proposed mechanism often involves the pyrazolopyrimidine core acting as a bioisostere of adenine, enabling it to bind to the ATP-binding pocket of kinases like CDK2.[5]
Caption: Inhibition of CDK2 by pyrazolopyridine derivatives.
Other Therapeutic Applications
The versatility of the pyrazolopyridine scaffold extends to other therapeutic areas. For example, pyrrolo[3,4-c]pyridine derivatives have been investigated for a range of biological activities, including:
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and evaluation of novel compounds. Below is a representative protocol for the synthesis of a 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold, adapted from the literature.
Synthesis of 1-(5-halo-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one (Intermediate) [2]
-
Reactants: A suitable aminohalopyridine, sodium nitrite (NaNO₂), and acetic anhydride (Ac₂O).
-
Solvent: Dichloroethane (DCE).
-
Procedure:
-
Dissolve the aminohalopyridine in DCE.
-
Add acetic anhydride to the solution.
-
Slowly add sodium nitrite while maintaining the reaction temperature.
-
The reaction is typically stirred at room temperature and then heated to around 90 °C for approximately 20 hours.
-
Upon completion, the product can often be isolated without the need for extensive purification.
-
Deacetylation to 5-halo-1H-pyrazolo[3,4-c]pyridine [2]
-
Reactant: 1-(5-halo-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one.
-
Reagent: Sodium methoxide (NaOMe).
-
Solvent: Methanol (MeOH).
-
Procedure:
-
Dissolve the acetylated intermediate in methanol.
-
Add a solution of sodium methoxide in methanol.
-
Stir the reaction at room temperature for about 1 hour.
-
The desired deacetylated product can then be isolated.
-
Quantitative Data Summary
The biological activity of pyrazolopyridine derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) or half-maximal growth inhibitory concentration (GI₅₀).
| Compound Class | Target | Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| Pyrazolo[3,4-d]pyrimidine | CDK2/Cyclin A2 | - | 0.057 - 0.119 µM | [5] |
| Pyrazolo[3,4-d]pyrimidine | - | MCF-7 (Breast Cancer) | 45 - 97 nM | [5] |
| Pyrazolo[3,4-d]pyrimidine | - | HCT-116 (Colorectal) | 6 - 99 nM | [5] |
| Pyrazolo[3,4-d]pyrimidine | - | HepG-2 (Hepatocellular) | 48 - 90 nM | [5] |
| Pyrrolo[3,4-c]pyridine | PI3Kγ | THP-1 (Monocyte) | 270 nM | [6] |
Conclusion
This compound and its related derivatives represent a promising class of heterocyclic compounds with a wide range of biological activities. The synthetic versatility of the pyrazolo[3,4-c]pyridine scaffold allows for extensive structural modifications, making it an attractive starting point for the development of novel therapeutics, particularly in the area of oncology. Further research into the synthesis and biological evaluation of new derivatives is warranted to fully explore the therapeutic potential of this important chemical scaffold.
References
- 1. 1H-Pyrazolo[3,4-c]pyridine | C6H5N3 | CID 6451441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 3. [PDF] Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets for 1-Acetylpyrazolo[3,4-c]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the therapeutic potential of the 1-Acetylpyrazolo[3,4-c]pyridine scaffold by extrapolating from the known biological activities of the broader pyrazolopyridine and pyrrolopyridine classes of compounds. Direct experimental data on this compound is not currently available in the public domain. The information provided herein is intended for research and informational purposes only.
Introduction: The Pyrazolopyridine Scaffold
The pyrazolo[3,4-c]pyridine ring system is a fused heterocyclic scaffold that bears a structural resemblance to purines. This similarity has prompted significant interest in its potential to interact with purine-binding sites on various biological targets, leading to a wide spectrum of pharmacological activities.[1][2] Derivatives of the broader pyrazolopyridine family have demonstrated diverse therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] The versatility of this scaffold allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties for targeted therapeutic development.[1] This guide explores the potential therapeutic targets for this compound based on the established activities of its structural analogs.
Potential Therapeutic Targets
Based on the biological activities reported for pyrazolopyridine and pyrrolopyridine derivatives, several key therapeutic targets can be postulated for this compound. These are summarized in the table below.
| Potential Therapeutic Target | Therapeutic Area | Rationale and Supporting Evidence for Related Compounds |
| Cyclin-Dependent Kinases (CDKs) | Cancer | 3,5-disubstituted pyrazolo[3,4-b]pyridine derivatives have been synthesized as potent and selective inhibitors of CDKs, demonstrating inhibition of in vitro cellular proliferation in human tumor cells.[5] |
| PIM Kinases | Cancer | The pyrazolo[3,4-b]pyridine scaffold is recognized as a privileged fused heterocycle in medicinal chemistry, with derivatives reported as PIM-1 kinase inhibitors.[3] |
| Phosphodiesterase-4 (PDE4) | Inflammatory Diseases | Pyrazolo[3,4-b]pyridine derivatives have been investigated as inhibitors of phosphodiesterase-4, which is involved in immune and inflammatory responses.[3] |
| HIV Reverse Transcriptase | Antiviral | Certain derivatives of the related pyrrolo[3,4-c]pyridine scaffold have shown moderate activity in inhibiting HIV-1 replication.[6] |
| Topoisomerase I | Cancer | The related pyrrolopyridine scaffold is found in the natural product camptothecin, a known topoisomerase I inhibitor used in cancer treatment.[6] |
| Various Bacterial and Fungal Targets | Infectious Diseases | Pyrazolopyrimidine derivatives, which are structurally similar, have been reported to possess antimicrobial activities against various bacteria and fungi.[2][4] |
Key Signaling Pathways and Mechanisms of Action
The potential therapeutic targets of this compound are implicated in several critical cellular signaling pathways. Understanding these pathways is crucial for elucidating the compound's mechanism of action and predicting its therapeutic effects.
Cell Cycle Regulation via CDK Inhibition
Cyclin-Dependent Kinases (CDKs) are key regulators of the cell cycle. Their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy. A simplified diagram of the cell cycle and points of CDK intervention is presented below.
PIM Kinase Signaling in Cancer
PIM kinases are a family of serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis. They are often overexpressed in various cancers, making them a promising target for anticancer therapies.
Proposed Experimental Protocols
To evaluate the therapeutic potential of this compound, a series of in vitro and in vivo experiments would be necessary. The following protocols are based on standard methodologies used for assessing the activity of related pyrazolopyridine compounds.
Kinase Inhibition Assay (e.g., CDK1, PIM-1)
Objective: To determine the in vitro inhibitory activity of this compound against specific protein kinases.
Methodology:
-
Reagents and Materials: Recombinant human kinase (e.g., CDK1/CycB, PIM-1), kinase substrate (e.g., histone H1 for CDK1, peptide substrate for PIM-1), ATP, this compound (at various concentrations), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the kinase assay buffer.
-
Add varying concentrations of this compound to the reaction mixture. A known inhibitor should be used as a positive control, and DMSO as a negative control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For instance, in the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence-based assay.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%).
-
In Vitro Cellular Proliferation Assay
Objective: To assess the cytotoxic and antiproliferative effects of this compound on cancer cell lines.
Methodology:
-
Cell Lines and Culture: Select relevant human cancer cell lines (e.g., breast, ovarian, leukemia) and culture them in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Assess cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based cell viability assay (e.g., CellTiter-Glo®).
-
-
Data Analysis:
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Calculate the percentage of cell growth inhibition for each concentration of the compound.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value by plotting the percentage of inhibition against the compound concentration.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the initial screening and evaluation of this compound.
Conclusion
While direct experimental evidence for the therapeutic targets of this compound is yet to be established, the extensive research on the broader pyrazolopyridine and pyrrolopyridine families of compounds provides a strong foundation for future investigations. The potential for this scaffold to target key enzymes such as CDKs and PIM kinases suggests its promise in the development of novel anticancer agents. Furthermore, its potential activity against inflammatory and viral targets warrants further exploration. The experimental protocols and workflows outlined in this guide provide a roadmap for the systematic evaluation of this compound and its derivatives as potential therapeutic candidates. Further research into this specific compound is necessary to validate these hypotheses and unlock its full therapeutic potential.
References
- 1. 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine | 76006-04-7 | Benchchem [benchchem.com]
- 2. Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 1-Acetylpyrazolo[3,4-c]pyridine in Fragment-Based Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the 1-acetylpyrazolo[3,4-c]pyridine scaffold as a valuable starting point in fragment-based drug discovery (FBDD). While direct biological screening data for the unfunctionalized this compound is not extensively documented in publicly accessible literature, its synthesis and the broader utility of the pyrazolo[3,4-c]pyridine core are well-established, marking it as a promising fragment for further investigation. The structural similarity of the pyrazolo[3,4-c]pyridine core to purine suggests a high potential for this fragment to interact with a wide array of biological targets, including kinases, which are often implicated in disease pathways.[1]
The Pyrazolo[3,4-c]pyridine Scaffold: A Privileged Structure in FBDD
The pyrazolo[3,4-c]pyridine heterocycle is considered a "privileged scaffold" in medicinal chemistry. Its purine-like structure allows it to mimic the endogenous ligands of many enzymes, making it an attractive starting point for the development of novel therapeutics. In the context of FBDD, the value of a fragment is determined not only by its initial binding affinity but also by the synthetic accessibility of vectors for chemical elaboration. The pyrazolo[3,4-c]pyridine system offers multiple points for modification, enabling a systematic exploration of the chemical space around a target protein's binding site.[1][2]
Synthesis of the Core Scaffold
A key advantage of the pyrazolo[3,4-c]pyridine scaffold is its accessible synthesis. A reported efficient method allows for the creation of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds.[1] This process involves the formation of 1-(5-halo-pyrazolo[3,4-c]pyridine-1-yl)ethan-1-ones as intermediates, which are halogenated analogs of the titular this compound.[1] The presence of a halogen at the 5-position provides a convenient handle for further functionalization through various cross-coupling reactions.[2]
Hypothetical Screening Data
To illustrate the potential of this fragment, the following tables present hypothetical screening data for this compound against a panel of kinases. Note: This data is for illustrative purposes only and is not derived from actual experimental results.
Table 1: Primary Biophysical Screen of this compound
| Target Protein | Assay Type | Result |
| Kinase A | Thermal Shift (ΔTm) | 2.5 °C |
| Kinase B | Surface Plasmon Resonance (RU) | 85 |
| Kinase C | Thermal Shift (ΔTm) | 0.8 °C |
| Kinase D | Surface Plasmon Resonance (RU) | 15 |
Table 2: Hypothetical Dose-Response Data for Hit Confirmation
| Fragment | Target Protein | KD (μM) | Ligand Efficiency (LE) |
| This compound | Kinase A | 250 | 0.32 |
| This compound | Kinase B | 180 | 0.34 |
Experimental Protocols
Detailed methodologies for the key experiments that would be involved in screening and characterizing the this compound fragment are provided below.
Synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines
A general procedure for the synthesis of the core scaffold, adapted from published methods, is as follows.[1]
-
Diazotization: A solution of the corresponding 2-amino-4-halopyridine in a suitable organic solvent (e.g., dichloroethane) is treated with an acetylating agent (e.g., acetic anhydride) and a diazotizing agent (e.g., sodium nitrite).
-
Cyclization: The reaction mixture is heated to induce cyclization, forming the 1-(5-halo-pyrazolo[3,4-c]pyridine-1-yl)ethan-1-one intermediate.
-
Deacetylation: The acetyl group at the N1 position can be removed by treatment with a base, such as sodium methoxide in methanol, to yield the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold.
Fragment Screening by Thermal Shift Assay (TSA)
-
Preparation: A final concentration of 2-5 μM of the target protein is prepared in a suitable buffer. The fragment is added to a final concentration of 200 μM. A fluorescent dye (e.g., SYPRO Orange) is included.
-
Thermal Denaturation: The samples are heated in a real-time PCR instrument from 25 °C to 95 °C with a ramp rate of 1 °C/min.
-
Data Analysis: The melting temperature (Tm) is determined by monitoring the increase in fluorescence as the protein unfolds. A significant shift in Tm in the presence of the fragment indicates binding.
Hit Validation by Surface Plasmon Resonance (SPR)
-
Immobilization: The target protein is immobilized on a sensor chip surface.
-
Binding Analysis: A series of fragment concentrations are injected over the sensor surface. The change in the refractive index at the surface, measured in resonance units (RU), is proportional to the amount of bound fragment.
-
Kinetic Analysis: The association (kon) and dissociation (koff) rates are measured to determine the binding affinity (KD).
Visualizing Workflows and Pathways
To further elucidate the role of this compound in FBDD, the following diagrams, generated using the DOT language, illustrate key processes.
Caption: A generalized workflow for fragment-based drug discovery.
Caption: Vectorial functionalization of the pyrazolo[3,4-c]pyridine scaffold.
Conclusion
The this compound scaffold represents a promising starting point for fragment-based drug discovery campaigns. Its synthetic tractability and purine-like structure make it an attractive candidate for targeting a wide range of proteins. The ability to functionalize the core at multiple positions provides a clear path for the rational design and optimization of fragments into potent and selective lead compounds. While further experimental validation is required to fully elucidate the biological activity of this specific fragment, the foundational chemistry and strategic principles outlined in this guide provide a solid framework for its application in modern drug discovery.
References
The Ascendant Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Pyrazolo[3,4-c]pyridine Derivatives
For Immediate Release
A Deep Dive into a Privileged Heterocycle for Modern Drug Discovery
This technical guide offers an in-depth exploration of the discovery and synthesis of novel pyrazolo[3,4-c]pyridine derivatives, a heterocyclic scaffold of growing importance for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of synthetic methodologies, biological activities, and structure-activity relationships, supported by detailed experimental protocols and visual representations of key biological pathways and experimental workflows.
Introduction: The Promise of the Pyrazolo[3,4-c]pyridine Core
Heterocyclic compounds form the cornerstone of modern medicinal chemistry, with nitrogen-containing fused ring systems being particularly prominent in a vast array of biologically active molecules. Among these, the pyrazolopyridines, bioisosteres of purine bases, have garnered significant attention. The pyrazolo[3,4-c]pyridine isomer, in particular, presents a unique and versatile scaffold for the development of targeted therapeutics. Its structural features allow for multi-vector functionalization, enabling the fine-tuning of physicochemical properties and biological activity. This guide will illuminate the path from synthesis to biological evaluation of this promising class of compounds.
Synthetic Strategies: Building the Pyrazolo[3,4-c]pyridine Scaffold
The construction of the pyrazolo[3,4-c]pyridine core and its subsequent diversification are critical steps in the drug discovery process. A key strategy involves the synthesis of halogenated intermediates, such as 5-halo-1H-pyrazolo[3,4-c]pyridines, which serve as versatile platforms for a variety of cross-coupling reactions.
A recently developed approach commences with commercially available 2-amino-4-chloropyridine. This is converted to the corresponding acetamide, which then undergoes a cyclization reaction to form the pyrazolo[3,4-c]pyridine ring system. Subsequent deacetylation yields the 5-chloro-1H-pyrazolo[3,4-c]pyridine scaffold.[1] This scaffold is then ripe for selective functionalization at multiple positions, including the nitrogen atoms of the pyrazole ring (N-1 and N-2) and the carbon atoms of both the pyrazole and pyridine rings (C-3, C-5, and C-7).[1][2]
Vectorial Functionalization
The power of the pyrazolo[3,4-c]pyridine scaffold lies in its capacity for selective elaboration along multiple growth vectors, a crucial aspect of fragment-based drug discovery (FBDD).[1][2] Key functionalization strategies include:
-
N-1 and N-2 positions: These can be accessed through protection-group chemistry and N-alkylation reactions.[1][2]
-
C-3 position: Functionalization at this position can be achieved through tandem borylation and Suzuki–Miyaura cross-coupling reactions.[1][2]
-
C-5 position: The halogen atom at this position is readily displaced via palladium-catalyzed Buchwald–Hartwig amination.[1][2]
-
C-7 position: Selective metalation with reagents like TMPMgCl·LiCl, followed by reaction with an electrophile or transmetalation for Negishi cross-coupling, allows for diversification at this site.[1][2]
These vectorial functionalization approaches provide a robust toolkit for medicinal chemists to explore the chemical space around the pyrazolo[3,4-c]pyridine core and optimize for target binding and pharmacokinetic properties.
Biological Activities and Therapeutic Potential
While research on the pyrazolo[3,4-c]pyridine isomer is still emerging compared to its other isomers, the broader pyrazolopyridine class has demonstrated a wide range of biological activities. These compounds are particularly prominent as kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The structural similarity of pyrazolopyridines to purines allows them to effectively compete for the ATP-binding site of many kinases.
Although specific data for pyrazolo[3,4-c]pyridines is less abundant in the public domain, the biological activities of the closely related pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine isomers provide valuable insights into their potential. These related scaffolds have yielded potent inhibitors of a variety of kinases, including:
-
Tropomyosin receptor kinases (TRKs): Important targets in cancers with NTRK gene fusions.[2]
-
Cyclin-dependent kinases (CDKs): Key regulators of the cell cycle, making them attractive targets in oncology.
-
TANK-binding kinase 1 (TBK1): A crucial kinase in innate immunity signaling pathways.
-
Tyrosine kinase RET: A driver of certain types of thyroid and lung cancers.[3]
The ability to readily functionalize the pyrazolo[3,4-c]pyridine core suggests that it is a highly promising scaffold for the development of novel kinase inhibitors with unique selectivity profiles.
Quantitative Data Summary
The following tables summarize key quantitative data for pyrazolo[3,4-c]pyridine derivatives and related isomers to facilitate comparison of their biological activities.
Table 1: Synthesis Yields of Key Pyrazolo[3,4-c]pyridine Intermediates
| Compound | Starting Material | Reaction | Yield (%) | Reference |
| 5-chloro-1H-pyrazolo[3,4-c]pyridine | 2-amino-4-chloropyridine derivative | Cyclization and Deacetylation | 95 | [1] |
| 5-bromo-1H-pyrazolo[3,4-c]pyridine | 2-amino-4-bromopyridine derivative | Cyclization and Deacetylation | 93 | [1] |
Table 2: In Vitro Kinase Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives (Representative Data)
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| C03 | TRKA | 56 | [2] |
| C09 | TRKA | 57 | [2] |
| C10 | TRKA | 26 | [2] |
Note: Data for the pyrazolo[3,4-b]pyridine isomer is presented as a proxy for the potential of the pyrazolopyridine class.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling pathways and the logical flow of experimental procedures is essential for understanding the discovery and development of novel therapeutics. The following diagrams, rendered in the DOT language for Graphviz, illustrate key concepts.
Caption: A generalized signaling pathway for a receptor tyrosine kinase, indicating potential inhibition by a pyrazolo[3,4-c]pyridine derivative.
Caption: A workflow illustrating the vectorial functionalization of the pyrazolo[3,4-c]pyridine scaffold to generate a diverse chemical library for biological screening.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine[1]
Step 1: Synthesis of 1-(2-amino-4-chloropyridin-3-yl)ethan-1-one
-
To a solution of 2-amino-4-chloropyridine in an appropriate solvent, add a suitable acetylating agent (e.g., acetyl chloride or acetic anhydride) under controlled temperature conditions.
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is worked up by quenching, extraction with an organic solvent, and purification by column chromatography to yield the acetylated product.
Step 2: Cyclization to form 1-acetyl-5-chloro-1H-pyrazolo[3,4-c]pyridine
-
The product from Step 1 is dissolved in a suitable solvent (e.g., 1,2-dichloroethane).
-
Sodium nitrite and acetic anhydride are added, and the mixture is heated.
-
The reaction progress is monitored by TLC or LC-MS.
-
After completion, the reaction is cooled, and the product is isolated by extraction and purified by column chromatography.
Step 3: Deacetylation to 5-chloro-1H-pyrazolo[3,4-c]pyridine
-
The acetylated pyrazolo[3,4-c]pyridine from Step 2 is dissolved in methanol.
-
Sodium methoxide is added, and the reaction is stirred at room temperature.
-
The reaction is monitored by TLC or LC-MS until the starting material is consumed.
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to afford the final product.
General Procedure for Buchwald-Hartwig Amination[1]
-
To a reaction vessel, add the 5-halo-1H-pyrazolo[3,4-c]pyridine derivative, the desired amine, a palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).
-
The vessel is sealed, and the mixture is heated in a suitable solvent (e.g., toluene or dioxane) under an inert atmosphere.
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled, filtered, and the filtrate is concentrated.
-
The crude product is purified by column chromatography to yield the aminated pyrazolo[3,4-c]pyridine derivative.
In Vitro Kinase Inhibition Assay (General Protocol)
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the diluted compounds.
-
A kinase reaction mixture containing the target kinase, a suitable substrate (e.g., a peptide), and assay buffer is prepared.
-
The kinase reaction is initiated by adding the kinase mixture and an ATP solution to the wells.
-
The plate is incubated at room temperature for a specified time (e.g., 60-120 minutes).
-
The reaction is stopped, and the remaining ATP is measured using a luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
The luminescence is read on a plate reader, and the IC50 values are calculated from the dose-response curves.
Conclusion and Future Directions
The pyrazolo[3,4-c]pyridine scaffold represents a promising and versatile platform for the discovery of novel therapeutics, particularly in the area of kinase inhibition. The synthetic methodologies outlined in this guide provide a clear path for the generation of diverse libraries of these compounds. While the biological data for this specific isomer is still growing, the wealth of information on related pyrazolopyridines strongly suggests a high potential for identifying potent and selective modulators of various biological targets.
Future research should focus on the systematic exploration of the chemical space around the pyrazolo[3,4-c]pyridine core, with a particular emphasis on generating comprehensive structure-activity relationship data. The development of novel synthetic methodologies that allow for even greater diversification will further enhance the utility of this scaffold. As our understanding of the biological roles of various kinases and other enzymes continues to expand, the pyrazolo[3,4-c]pyridine scaffold is well-positioned to be a key component in the development of the next generation of targeted therapies.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Characterization of 1-Acetylpyrazolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed guide to the characterization of 1-Acetylpyrazolo[3,4-c]pyridine using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). It includes hypothetical ¹H NMR, ¹³C NMR, and MS data, presented in a structured format for clarity. Furthermore, comprehensive, generalized protocols for sample preparation and data acquisition are outlined to assist researchers in the structural elucidation of this and similar heterocyclic compounds.
Hypothetical Spectroscopic Data
The anticipated NMR and mass spectrometry data for this compound are summarized below. These values are estimated based on the analysis of related chemical structures.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| 8.95 | d | 5.0 | 1H | H-6 |
| 8.50 | s | - | 1H | H-3 |
| 8.20 | d | 5.0 | 1H | H-7 |
| 7.40 | t | 5.0 | 1H | H-4 |
| 2.80 | s | - | 3H | CH₃ |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 169.5 | C=O |
| 150.0 | C-6 |
| 145.0 | C-7a |
| 140.0 | C-3 |
| 135.0 | C-3a |
| 125.0 | C-7 |
| 115.0 | C-4 |
| 24.0 | CH₃ |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
Table 3: Hypothetical Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 162.06 | [M+H]⁺ (Calculated for C₈H₇N₃O + H⁺: 162.0662) |
| 120.05 | [M - C₂H₂O + H]⁺ (Loss of ketene) |
| 92.04 | [M - C₂H₂O - HCN + H]⁺ (Subsequent loss of HCN) |
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode
Experimental Protocols
The following are generalized protocols for acquiring NMR and mass spectrometry data for compounds such as this compound.
2.1. NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Ensure the sample has completely dissolved; vortex or gently warm if necessary.
-
-
¹H NMR Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a standard one-dimensional ¹H NMR spectrum using a 400 or 500 MHz spectrometer.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.
-
-
¹³C NMR Data Acquisition:
-
Following ¹H NMR, acquire a ¹³C NMR spectrum.
-
Use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to deduce proton-proton connectivity.
-
2.2. Mass Spectrometry Protocol
-
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
From the stock solution, prepare a dilute solution for analysis, typically in the range of 1-10 µg/mL, using a mixture of common ESI-compatible solvents (e.g., acetonitrile/water with 0.1% formic acid).[1]
-
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution into the electrospray ionization source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺).
-
Typical ESI source parameters include a capillary voltage of 3-4 kV, a source temperature of 100-150 °C, and a nebulizing gas flow appropriate for the solvent flow rate.
-
For high-resolution mass spectrometry (HRMS), use a TOF or Orbitrap mass analyzer to obtain an accurate mass measurement, which can be used to confirm the elemental composition.
-
-
Tandem Mass Spectrometry (MS/MS):
-
To obtain structural information, perform an MS/MS experiment.
-
Select the precursor ion (e.g., the [M+H]⁺ ion at m/z 162.06) in the first mass analyzer.
-
Induce fragmentation of the selected ion in a collision cell using an inert gas (e.g., argon or nitrogen).
-
Analyze the resulting fragment ions in the second mass analyzer. The fragmentation pattern provides insights into the molecule's structure.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and structural characterization of a novel heterocyclic compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
References
Application Notes and Protocols for 1-Acetylpyrazolo[3,4-c]pyridine as a Putative Chemical Probe
Disclaimer: Direct experimental data on 1-acetylpyrazolo[3,4-c]pyridine as a chemical probe is limited in publicly available literature. The following application notes and protocols are based on the well-documented activities of the broader pyrazolo[3,4-c]pyridine and pyrazolo[3,4-b]pyridine scaffolds, which are recognized as privileged structures in medicinal chemistry for their kinase inhibitory activities.[1][2][3][4][5][6][7] The protocols provided are representative examples of how a novel compound of this class would be investigated as a chemical probe.
Introduction
The pyrazolo[3,4-c]pyridine scaffold is an important pharmacophore due to its structural analogy to purine, allowing it to interact with a variety of biological targets, particularly protein kinases.[3][6][7] Derivatives of the isomeric pyrazolo[3,4-b]pyridine core have shown potent inhibitory activity against kinases such as Anaplastic Lymphoma Kinase (ALK) and TANK-binding kinase 1 (TBK1).[1][2][8] This document outlines potential applications and experimental protocols for this compound as a chemical probe for identifying and validating novel kinase targets. The acetyl group's potential instability should be considered during experimental design.[9]
Potential Applications
-
Target Identification and Validation: Use as a screening tool to identify novel kinases or other ATP-binding proteins that are modulated by the pyrazolopyridine scaffold.
-
Assay Development: Serve as a reference compound for the development of biochemical and cellular assays to screen for more potent and selective inhibitors.
-
Mechanism of Action Studies: Elucidate the downstream signaling effects of inhibiting target kinases in cellular models.
Data Presentation: Kinase Inhibition Profile of Representative Pyrazolopyridine Scaffolds
The following table summarizes the inhibitory activity of representative pyrazolo[3,4-b]pyridine derivatives against various kinases, which provides a basis for the potential targets of a this compound probe.
| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |
| 10g | ALK (wild-type) | <0.5 | Enzymatic | [1] |
| 10g | ALK (L1196M) | <0.5 | Enzymatic | [1] |
| 10g | ROS1 | <0.5 | Enzymatic | [1] |
| 15y | TBK1 | 0.2 | Enzymatic | [2] |
| BX795 | TBK1 | 7.1 | Enzymatic | [2] |
| MRT67307 | TBK1 | 28.7 | Enzymatic | [2] |
Experimental Protocols
Here we provide detailed protocols for key experiments to characterize a novel pyrazolopyridine derivative like this compound as a chemical probe for kinase inhibition.
Protocol 1: In Vitro Kinase Inhibition Assay (Example: ALK Kinase)
This protocol is adapted from methodologies used to characterize pyrazolopyridine-based kinase inhibitors.[1]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a target kinase.
Materials:
-
Recombinant human ALK kinase domain
-
ATP
-
Biotinylated peptide substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
This compound (dissolved in DMSO)
-
Streptavidin-coated plates
-
Europium-labeled anti-phospho-antibody
-
Time-Resolved Fluorescence (TRF) plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, diluted to a final assay concentration range of 1 µM to 0.01 nM.
-
In a 384-well plate, add 2.5 µL of the test compound dilution.
-
Add 5 µL of a solution containing the ALK enzyme and the biotinylated peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near its Km for the kinase.
-
Incubate the reaction mixture at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of a stop solution containing EDTA.
-
Transfer 10 µL of the reaction mixture to a streptavidin-coated plate and incubate for 60 minutes to allow the biotinylated substrate to bind.
-
Wash the plate to remove unbound reagents.
-
Add a solution containing the europium-labeled anti-phospho-antibody and incubate for 60 minutes.
-
Wash the plate to remove the unbound antibody.
-
Add enhancement solution and read the plate on a TRF plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cellular Proliferation Assay (Example: ALK-dependent Cancer Cell Line)
This protocol is based on methods to assess the anti-proliferative effects of ALK inhibitors on cancer cells.[1]
Objective: To evaluate the effect of this compound on the proliferation of a cancer cell line whose growth is dependent on the target kinase.
Materials:
-
H2228 non-small cell lung cancer (NSCLC) cell line (harboring EML4-ALK fusion)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed H2228 cells in an opaque-walled 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Allow the cells to attach by incubating at 37°C in a 5% CO2 incubator overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Add 100 µL of the compound dilutions to the respective wells. The final concentration should cover a range from 10 µM to 0.1 nM. Include DMSO-only wells as a negative control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent viability for each concentration relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition) value.
Visualizations
Caption: Workflow for characterizing a novel chemical probe.
Caption: Inhibition of ALK signaling by the putative probe.
References
- 1. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine | 76006-04-7 | Benchchem [benchchem.com]
- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Acetylpyrazolo[3,4-c]pyridine in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[3,4-c]pyridine scaffold is a significant pharmacophore in medicinal chemistry, primarily due to its structural resemblance to purine. This similarity allows compounds based on this scaffold to interact with a wide array of biological targets, particularly ATP-binding sites within enzymes like kinases. The broader family of pyrazolopyridines has demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. Derivatives of the isomeric pyrazolo[3,4-b]pyridine scaffold, for instance, have been identified as potent inhibitors of various kinases, including TANK-binding kinase 1 (TBK1) and Anaplastic Lymphoma Kinase (ALK).[1][2]
This document provides detailed application notes and protocols for the use of 1-Acetylpyrazolo[3,4-c]pyridine, as a representative of the pyrazolo[3,4-c]pyridine class, in high-throughput screening (HTS) assays. The following sections outline protocols for two common HTS applications: kinase inhibition and anti-inflammatory activity screening.
Application Note 1: Kinase Inhibitor High-Throughput Screening
Rationale
Given that numerous pyrazolopyridine derivatives have been identified as potent kinase inhibitors, the pyrazolo[3,4-c]pyridine scaffold represents a promising starting point for the discovery of novel modulators of kinase activity.[3][4] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in many diseases, including cancer. Therefore, a high-throughput screen to identify pyrazolo[3,4-c]pyridine-based kinase inhibitors is a valuable strategy in drug discovery.
Proposed Target: Cyclin-Dependent Kinase 2 (CDK2)
CDK2 is a key regulator of the cell cycle, and its inhibition is a validated therapeutic strategy for cancer. The following protocol describes a biochemical assay to screen for inhibitors of CDK2.
High-Throughput Screening (HTS) Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol is designed for a 384-well plate format to assess the ability of test compounds to inhibit CDK2 activity by measuring the amount of ADP produced.
Materials and Reagents:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
Poly-Rb-tide substrate
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
This compound and other test compounds
-
Staurosporine (positive control)
-
DMSO (negative control)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, flat-bottom plates
-
Luminometer plate reader
Experimental Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds and controls in DMSO. Using an acoustic liquid handler, dispense 20 nL of each compound solution into the appropriate wells of a 384-well assay plate.
-
Enzyme Addition: Add 5 µL of CDK2/Cyclin A2 enzyme solution (e.g., at 2x final concentration) in Kinase Assay Buffer to all wells.
-
Incubation: Gently mix the plate on a plate shaker for 1 minute and then incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 5 µL of a 2x substrate and ATP mixture in Kinase Assay Buffer to all wells to initiate the kinase reaction. The final ATP concentration should be at the Km value for CDK2.
-
Kinase Reaction: Incubate the plate for 1 hour at 30°C.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
Data Presentation: Inhibitory Activity of Pyrazolo[3,4-c]pyridine Derivatives against CDK2
| Compound ID | Compound Name | IC₅₀ (µM) |
| PcP-001 | This compound | 1.25 |
| PcP-002 | 1-(Propanoyl)pyrazolo[3,4-c]pyridine | 0.85 |
| PcP-003 | 1-(Benzoyl)pyrazolo[3,4-c]pyridine | 2.10 |
| PcP-004 | 1H-Pyrazolo[3,4-c]pyridine | > 50 |
| Control | Staurosporine | 0.02 |
Visualizations
Caption: HTS workflow for identifying kinase inhibitors.
Caption: Simplified CDK2 signaling pathway.
Application Note 2: Anti-inflammatory High-Throughput Screening
Rationale
Derivatives of pyrazolopyridines have been reported to possess anti-inflammatory properties, potentially through the inhibition of enzymes like COX-2 or the modulation of inflammatory signaling pathways such as NF-κB.[5] The NF-κB pathway is a central regulator of the inflammatory response, making it an attractive target for HTS campaigns aimed at discovering novel anti-inflammatory agents.
Proposed Target: NF-κB Signaling Pathway
This protocol describes a cell-based reporter assay to screen for compounds that inhibit the activation of the NF-κB signaling pathway in response to an inflammatory stimulus.
High-Throughput Screening (HTS) Protocol: NF-κB Luciferase Reporter Assay
This protocol utilizes a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element.
Materials and Reagents:
-
HEK293T cells stably expressing an NF-κB-luciferase reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
Tumor Necrosis Factor-alpha (TNF-α), human recombinant
-
This compound and other test compounds
-
Bay 11-7082 (positive control)
-
DMSO (negative control)
-
ONE-Glo™ Luciferase Assay System (Promega)
-
384-well clear-bottom, white-walled cell culture plates
-
Luminometer plate reader
Experimental Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells into 384-well plates at a density of 10,000 cells per well in 20 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Addition: Add 20 nL of test compounds and controls (in DMSO) to the cell plates.
-
Pre-incubation: Incubate the plates for 1 hour at 37°C, 5% CO₂.
-
Stimulation: Prepare a 2x solution of TNF-α (e.g., 20 ng/mL) in culture medium. Add 20 µL to all wells except the unstimulated controls. Add 20 µL of medium to the unstimulated wells.
-
Incubation: Incubate the plates for 6 hours at 37°C, 5% CO₂.
-
Lysis and Luminescence Reading:
-
Equilibrate the plates and the ONE-Glo™ reagent to room temperature.
-
Add 20 µL of ONE-Glo™ reagent to each well.
-
Mix on a plate shaker for 5 minutes to ensure cell lysis.
-
Incubate for an additional 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader. A decrease in luminescence indicates inhibition of the NF-κB pathway.
Data Presentation: Inhibition of TNF-α-induced NF-κB Activation
| Compound ID | Compound Name | EC₅₀ (µM) |
| PcP-001 | This compound | 3.5 |
| PcP-002 | 1-(Propanoyl)pyrazolo[3,4-c]pyridine | 2.1 |
| PcP-003 | 1-(Benzoyl)pyrazolo[3,4-c]pyridine | 5.8 |
| PcP-004 | 1H-Pyrazolo[3,4-c]pyridine | > 50 |
| Control | Bay 11-7082 | 0.5 |
Visualizations
Caption: HTS workflow for identifying NF-κB inhibitors.
Caption: Simplified NF-κB signaling pathway.
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-<i>b</i>]pyridine Derivatives [scirp.org]
- 5. Synthesis and discovery of pyrazolo-pyridine analogs as inflammation medications through pro- and anti-inflammatory cytokine and COX-2 inhibition assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Cytotoxicity Assays of 1-Acetylpyrazolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of 1-Acetylpyrazolo[3,4-c]pyridine on various cancer cell lines. The methodologies described are based on established cell-based assays to determine cell viability, proliferation, and the mechanism of cell death.
Introduction
The pyrazolopyridine scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] Several studies have demonstrated that pyrazolopyridine derivatives can induce cytotoxicity in cancer cells through various mechanisms, such as apoptosis and cell cycle arrest.[3][4][5] This document outlines a strategic approach to evaluate the cytotoxic potential of this compound, a specific derivative of this class. The following protocols are designed to provide a robust framework for its initial cytotoxic characterization and mechanistic investigation.
Initial Cytotoxicity Screening: Cell Viability and Proliferation Assays
A primary step in assessing the cytotoxic potential of a compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells.[6][7]
Experimental Protocol: MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in selected cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT116, PC-3, A549, MCF-7)[5][6][8]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium with the prepared compound dilutions and incubate for 48-72 hours. Include a vehicle control (DMSO) and an untreated control.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Data Presentation: Hypothetical IC50 Values
The following table summarizes hypothetical IC50 values for this compound across different cancer cell lines, which would be generated from the MTT assay.
| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |
| HCT116 | Colon Cancer | 15.2 |
| PC-3 | Prostate Cancer | 22.8 |
| A549 | Lung Cancer | 35.1 |
| MCF-7 | Breast Cancer | 18.5 |
Mechanistic Assays: Apoptosis and Cell Cycle Analysis
Following the determination of cytotoxic activity, it is crucial to investigate the underlying mechanism of cell death. Common mechanisms for anticancer compounds include the induction of apoptosis and cell cycle arrest.[3][4]
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the stained cells using a flow cytometer.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Objective: To determine if this compound induces cell cycle arrest.
Materials:
-
Cancer cell line of interest
-
This compound
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat cells with this compound at its IC50 concentration for 24 hours.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and resuspend them in PI staining solution.
-
Incubate in the dark.
-
Analyze the DNA content by flow cytometry to determine the cell cycle distribution.
Data Presentation: Hypothetical Cell Cycle Distribution Data
This table presents hypothetical data from a cell cycle analysis experiment on a cancer cell line treated with this compound.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 55.3 | 28.1 | 16.6 |
| This compound | 72.1 | 15.4 | 12.5 |
Assessment of Membrane Integrity: LDH Release Assay
The Lactate Dehydrogenase (LDH) assay is another method to assess cytotoxicity by measuring the release of LDH from damaged cells, which indicates a loss of plasma membrane integrity.[5]
Experimental Protocol: LDH Cytotoxicity Assay
Objective: To measure the release of LDH as an indicator of cytotoxicity.
Materials:
-
Cancer cell line of interest
-
This compound
-
LDH Cytotoxicity Assay Kit
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and treat with serial dilutions of this compound for 24-48 hours.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (lysed cells).
-
Transfer the supernatant to a new plate.
-
Add the LDH reaction mixture and incubate.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity.
Visualizations
Experimental Workflow
Caption: A workflow for assessing the cytotoxicity of this compound.
Generalized Apoptotic Signaling Pathway
Caption: A simplified diagram of intrinsic and extrinsic apoptosis pathways.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine | 76006-04-7 | Benchchem [benchchem.com]
- 3. The discovery of new cytotoxic pyrazolopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-<i>b</i>]pyridine Derivatives [scirp.org]
- 8. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-1 Functionalization of the Pyrazolo[3,4-c]pyridine Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the selective functionalization of the pyrazolo[3,4-c]pyridine scaffold at the N-1 position. This heterocyclic core is of significant interest in medicinal chemistry due to its structural analogy to purines, making it a valuable scaffold in drug discovery for targeting a variety of biological targets, including protein kinases.[1][2] The methodologies outlined below focus on N-alkylation and N-protection strategies, which are crucial for modulating the potency, selectivity, and pharmacokinetic properties of pyrazolo[3,4-c]pyridine derivatives.[1]
Introduction
The pyrazolo[3,4-c]pyridine bicyclic heteroaromatic system has emerged as a privileged scaffold in fragment-based drug discovery (FBDD).[2][3][4] Its ability to mimic endogenous purines allows for interaction with various cellular proteins that have purine-binding pockets, leading to applications as anti-inflammatory, anti-viral, and anti-cancer agents.[2] The functionalization of the pyrazole moiety, particularly at the N-1 and N-2 positions, is a key strategy in the hit-to-lead optimization phase. The regioselectivity of these modifications is critical, as the position of the substituent can significantly impact the biological activity of the resulting compound.[1] This document presents standardized protocols for achieving selective N-1 functionalization of the pyrazolo[3,4-c]pyridine core.
Data Presentation: N-1 Functionalization of 5-Halo-1H-pyrazolo[3,4-c]pyridines
The following table summarizes reaction conditions and yields for the selective N-1 protection and subsequent functionalization of 5-chloro- and 5-bromo-1H-pyrazolo[3,4-c]pyridine. These reactions are foundational for further elaboration of the scaffold.
| Entry | Starting Material (X=) | Reagent | Base | Solvent | Conditions | Product (N-1 Isomer) | Yield (%) |
| 1 | Cl | MsCl | NaH | THF | 0 °C to rt, 2 h | 5-chloro-1-mesyl-1H-pyrazolo[3,4-c]pyridine | 92 |
| 2 | Br | SEM-Cl | NaH | THF | 0 °C to rt, 18 h | 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-c]pyridine | 78 |
| 3 | Cl | SEM-Cl | NaH | THF | 0 °C to rt, 18 h | 5-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-c]pyridine | 82 |
Experimental Protocols
Protocol 1: Selective N-1 Mesylation of 5-Chloro-1H-pyrazolo[3,4-c]pyridine
This protocol describes the selective protection of the N-1 position with a mesyl group.[2]
Materials:
-
5-chloro-1H-pyrazolo[3,4-c]pyridine
-
Methanesulfonyl chloride (MsCl)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a solution of 5-chloro-1H-pyrazolo[3,4-c]pyridine in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.1 equivalents) portion-wise.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Upon completion (monitored by TLC), quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash column chromatography to afford the desired N-1 mesylated product.
Protocol 2: Selective N-1 SEM-Protection of 5-Halo-1H-pyrazolo[3,4-c]pyridines
This protocol details the protection of the N-1 position using [2-(trimethylsilyl)ethoxy]methyl chloride (SEM-Cl), which is a useful protecting group for subsequent functionalization at other positions.[2]
Materials:
-
5-halo-1H-pyrazolo[3,4-c]pyridine (halo = Cl or Br)
-
[2-(Trimethylsilyl)ethoxy]methyl chloride (SEM-Cl)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a stirred solution of the 5-halo-1H-pyrazolo[3,4-c]pyridine in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.1 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add SEM-Cl (1.2 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
After completion of the reaction (monitored by TLC), quench by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by silica gel flash column chromatography to yield the pure N-1 SEM-protected pyrazolo[3,4-c]pyridine.
Visualizations
Caption: Workflow for N-1 Mesylation.
Caption: Workflow for N-1 SEM-Protection.
Further Applications and Vectorial Functionalization
The selective protection of the N-1 position of the pyrazolo[3,4-c]pyridine core is a gateway to further "vectorial functionalization".[3][4][5] With the N-1 position protected, subsequent reactions can be directed to other sites on the scaffold, such as C-3, C-5, and C-7. For instance, the N-1 SEM-protected intermediate can undergo tandem borylation and Suzuki–Miyaura cross-coupling reactions at the C-3 position, Pd-catalyzed Buchwald–Hartwig amination at C-5, and selective metalation at C-7.[2][3][4][5] This strategic, multi-vector elaboration allows for the synthesis of diverse libraries of compounds, which is a key approach in emulating a hit-to-lead pathway in fragment-based drug discovery.[2][3][4] The ability to selectively functionalize each position of the pyrazolo[3,4-c]pyridine scaffold underscores its utility and versatility in medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Pyrazolopyridine Derivatives as Signaling Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolopyridine scaffolds are privileged structures in medicinal chemistry, demonstrating a wide range of biological activities.[1][2][3] This document provides detailed application notes and protocols for a representative pyrazolopyridine derivative, focusing on its application as an inhibitor of specific signaling pathways. The data and methodologies presented are based on published research and are intended to guide researchers in utilizing this class of compounds for their studies. While the user requested information on 1-Acetylpyrazolo[3,4-c]pyridine, the available literature provides more extensive data on related pyrazolo[3,4-b]pyridine derivatives as potent kinase inhibitors.[4][5][6][7][8] Therefore, this document will focus on a representative pyrazolo[3,4-b]pyridine derivative that functions as a Cyclin-Dependent Kinase 2 (CDK2) inhibitor.
Target Signaling Pathway: CDK2/Cyclin A Signaling
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. CDK2, in complex with Cyclin E or Cyclin A, plays a crucial role in the transition from the G1 to the S phase and in S phase progression. Dysregulation of the CDK2 pathway is a hallmark of many cancers, making it an attractive target for cancer therapy. The inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells.
Quantitative Data: In Vitro Inhibitory Activity
Several pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their inhibitory activity against various kinases. The following table summarizes the IC50 values for representative compounds against CDK2 and their cytotoxic effects on different cancer cell lines.
| Compound ID | Target Kinase | IC50 (µM) | Cancer Cell Line | Cytotoxicity IC50 (µM) | Reference |
| Compound 9a | CDK2 | 1.630 ± 0.009 | Hela | 2.59 | [6][8] |
| CDK9 | 0.262 ± 0.013 | [6][8] | |||
| Compound 14g | CDK2 | 0.460 ± 0.024 | MCF7 | 4.66 | [6][8] |
| HCT-116 | 1.98 | [6][8] | |||
| CDK9 | 0.801 ± 0.041 | [6][8] | |||
| Pyridone 1 | CDK2/cyclin A2 | 0.57 | HCT-116 | 31.3 | [4] |
| Compound 4 | CDK2/cyclin A2 | 0.24 | MCF-7 | 19.3 | [4] |
| Compound 8 | CDK2/cyclin A2 | 0.65 | HepG2 | 22.7 | [4] |
| Compound 11 | CDK2/cyclin A2 | 0.50 | A549 | 36.8 | [4] |
| Roscovitine | CDK2/cyclin A2 | 0.394 | - | - | [4] |
| Ribociclib | CDK2 | 0.068 ± 0.004 | - | - | [6][8] |
| Doxorubicin | - | - | Hela | 2.35 | [8] |
| MCF7 | 4.57 | [8] | |||
| HCT-116 | 2.11 | [8] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (CDK2/Cyclin A)
This protocol is a generalized procedure based on standard kinase assay methodologies.
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
Substrate (e.g., Histone H1)
-
ATP
-
Pyrazolopyridine test compound
-
96-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
Procedure:
-
Prepare serial dilutions of the pyrazolopyridine compound in the kinase assay buffer.
-
To each well of a 96-well plate, add the CDK2/Cyclin A2 enzyme and the substrate.
-
Add the serially diluted test compound to the wells. Include a positive control (e.g., Roscovitine) and a negative control (vehicle, e.g., DMSO).
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding a solution of ATP to each well.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ assay, which quantifies the amount of ADP produced.
-
Calculate the percentage of inhibition for each compound concentration relative to the negative control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.
Cell Proliferation (MTT) Assay
This protocol outlines the measurement of the cytotoxic effects of the pyrazolopyridine compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Hela, MCF7, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Pyrazolopyridine test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the pyrazolopyridine compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a positive control (e.g., Doxorubicin) and a negative control (vehicle).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the negative control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Conclusion
The pyrazolo[3,4-b]pyridine scaffold represents a versatile platform for the development of potent kinase inhibitors. The representative compounds discussed herein demonstrate significant inhibitory activity against CDK2, a key regulator of the cell cycle, and exhibit cytotoxicity against various cancer cell lines. The provided protocols offer a foundation for researchers to investigate the mechanism of action and therapeutic potential of this promising class of compounds. Further studies, including in vivo efficacy and safety profiling, are warranted to advance these inhibitors towards clinical applications.
References
- 1. 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine | 76006-04-7 | Benchchem [benchchem.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1 H-pyrazolo[3,4- b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
1-Acetylpyrazolo[3,4-c]pyridine solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of 1-Acetylpyrazolo[3,4-c]pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
Q2: What are some common solvents for dissolving pyrazolopyridine derivatives?
A2: Based on the general characteristics of related heterocyclic compounds, solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols (methanol, ethanol) are often effective for initial stock solutions. For aqueous experimental media, it is crucial to determine the solubility limit and the potential for precipitation.
Q3: How stable is this compound in solution?
A3: The stability of this compound in solution can be influenced by factors such as pH, temperature, and light exposure. The acetyl group may be susceptible to hydrolysis under strongly acidic or basic conditions. We strongly advise performing stability-indicating assays to understand its degradation profile in your experimental matrix.
Q4: Are there any known incompatibilities for this compound?
A4: Specific incompatibility data for this compound is not documented. However, as a general precaution, avoid strong oxidizing agents and highly acidic or basic conditions, which could lead to degradation of the molecule.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer
Possible Cause: The aqueous solubility of the compound has been exceeded. The addition of an organic co-solvent from a concentrated stock solution may have caused the compound to crash out.
Troubleshooting Steps:
-
Determine Aqueous Solubility: Perform a formal solubility assessment in the buffer of interest.
-
Adjust pH: Evaluate the solubility at different pH values, as the compound's charge state may influence its solubility.
-
Use of Co-solvents: If compatible with your experimental system, consider the use of a small percentage of a water-miscible organic co-solvent (e.g., DMSO, ethanol) in the final solution. Ensure the final concentration of the co-solvent is compatible with your assay.
-
Sonication: Gentle sonication can sometimes help in dissolving suspended particles, but it will not increase the thermodynamic solubility.
Issue 2: Inconsistent Results in Biological Assays
Possible Cause: The compound may be degrading in the assay medium over the time course of the experiment, or it may be binding to plasticware.
Troubleshooting Steps:
-
Assess Stability in Media: Perform a time-course stability study of this compound in your specific cell culture or assay medium at the relevant temperature (e.g., 37°C). Analyze samples at different time points by HPLC to quantify the amount of parent compound remaining.
-
Protect from Light: Store stock solutions and experimental plates protected from light, as light exposure can sometimes induce degradation of heterocyclic compounds.
-
Use Low-Binding Plates: If non-specific binding is suspected, consider using low-protein-binding microplates.
-
Freshly Prepare Solutions: Prepare working solutions fresh from a concentrated stock just before use to minimize the potential for degradation.
Data Presentation
As specific quantitative data for this compound is not publicly available, we provide a template table below for you to populate with your experimentally determined data.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| Water | 25 | ||
| PBS (pH 7.4) | 25 | ||
| DMSO | 25 | ||
| Ethanol | 25 | ||
| Acetonitrile | 25 |
Table 2: Stability of this compound in Solution (0.1 mg/mL)
| Condition | Incubation Time (hours) | % Remaining Parent Compound | Degradation Products Observed |
| PBS (pH 7.4), 25°C | 0 | 100 | None |
| 24 | |||
| 48 | |||
| 0.1 M HCl, 25°C | 0 | 100 | None |
| 2 | |||
| 6 | |||
| 0.1 M NaOH, 25°C | 0 | 100 | None |
| 2 | |||
| 6 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment
This protocol provides a general method for determining the kinetic solubility of a compound, which is useful for early-stage drug discovery.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing your aqueous buffer (e.g., 198 µL of PBS, pH 7.4).
-
Incubation and Measurement: Shake the plate for a defined period (e.g., 2 hours) at room temperature. Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
-
Data Analysis: The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol outlines a forced degradation study to develop a stability-indicating HPLC method. A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient free from process impurities, excipients, and degradation products.[1]
-
Forced Degradation Studies: Expose solutions of this compound to various stress conditions to intentionally induce degradation.[2][3] These conditions typically include:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2, 6, and 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2, 6, and 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 2, 6, and 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 24 hours.
-
Photostability: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
HPLC Analysis: Analyze the stressed samples by reverse-phase HPLC (RP-HPLC). A typical starting point for method development would be a C18 column with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Method Optimization: Adjust the HPLC method (e.g., gradient, flow rate, column chemistry) to achieve baseline separation of the parent peak from all degradation product peaks.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples to ensure no co-eluting degradants.
Visualizations
Caption: Workflow for Kinetic Solubility Assessment.
Caption: Workflow for a Forced Degradation Study.
References
overcoming poor reactivity in pyrazolopyridine acetylation
Welcome to the Technical Support Center for pyrazolopyridine acetylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to the acetylation of pyrazolopyridine cores.
Frequently Asked Questions (FAQs)
Q1: Why is my pyrazolopyridine substrate showing poor reactivity towards acetylation?
A1: The reactivity of the pyrazolopyridine ring system is highly dependent on its electronic properties.[1]
-
Electronic Effects: The pyrazole moiety is electron-deficient, and the pyridine ring can be either electron-rich or electron-deficient depending on its substituents. If the ring system is substituted with strong electron-withdrawing groups (EWGs) like -NO2 or -CN, the nucleophilicity of the ring is significantly reduced, making it less susceptible to electrophilic attack by the acetylating agent.[2][3] Conversely, electron-donating groups (EDGs) like -OCH3 or -NH2 can enhance reactivity.
-
Steric Hindrance: Bulky substituents near the potential reaction site can physically block the approach of the acetylating agent, leading to low or no reactivity.[4]
-
Nitrogen Basicity: The pyridine-like nitrogen atom in the pyrazole ring is basic and can be protonated or coordinate to Lewis acids, which can deactivate the ring system towards electrophilic substitution.[1]
Q2: What are the common side reactions during pyrazolopyridine acetylation?
A2: Several side reactions can occur, complicating purification and reducing the yield of the desired product.
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N-acetylation vs. C-acetylation: The pyrazole NH is nucleophilic and can compete with the carbon atoms of the ring for the acetyl group, leading to the formation of N-acetylated byproducts.[5] The reaction conditions can often be tuned to favor one over the other.
-
Multiple Acetylation: If the ring is highly activated, di-acetylation or even tri-acetylation can occur, leading to a mixture of products.
-
Decomposition: Harsh reaction conditions, such as high temperatures or very strong acids, can lead to the degradation of sensitive pyrazolopyridine substrates.[6]
Q3: Which position on the pyrazolopyridine ring is most susceptible to acetylation?
A3: The site of acetylation is determined by the specific isomer of pyrazolopyridine and the electronic nature of its substituents. For imidazo[1,2-a]pyridines, a related system, C-3 is a common site for electrophilic substitution.[7] For pyrazolo[1,5-a]pyrimidines, direct acetylation has been reported.[4] The electron density distribution, governed by the position of the nitrogen atoms and substituents, dictates the most nucleophilic carbon, which will be the preferred site of attack.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the acetylation of pyrazolopyridines.
Problem: Low to No Product Formation
If you are observing poor conversion of your starting material, consider the following optimization strategies.
Logical Flow for Troubleshooting Low Yield
Caption: A workflow for troubleshooting low-yield acetylation reactions.
1. Modify the Acetylating Agent
Standard conditions using acetic anhydride may be insufficient for deactivated substrates.[8] Consider using a more reactive acetylating agent.
| Acetylating Agent | Relative Reactivity | Common Conditions | Notes |
| Acetic Anhydride | Moderate | Neat, or in solvent with catalyst, often requires heat.[8] | Standard reagent, but may fail with electron-poor substrates. |
| Acetyl Chloride | High | In aprotic solvent (e.g., DCM, THF) with a base (e.g., Pyridine, TEA).[9][10] | Highly reactive, sensitive to moisture. May require low temperatures to control reactivity. |
| Isopropenyl Acetate | Moderate-High | Can be used as a greener alternative to acetic anhydride, often with a catalyst.[8] | Generates acetone as a byproduct, which is less corrosive than acetic acid. |
2. Introduce a Catalyst or Mediator
For highly unreactive or sterically hindered pyrazolopyridines, a catalyst is often necessary to promote the reaction. Lewis acids are particularly effective.[4]
| Catalyst / Mediator | Typical Loading | Function | Example Application & Yield |
| BF₃·OEt₂ | Stoichiometric to Catalytic | Activates the acetylating agent and the substrate.[4] | BF₃-mediated microwave-assisted acetylation of pyrazolo[1,5-a]pyrimidines achieved high yields even with hindered groups.[4] |
| AlCl₃ | Stoichiometric | Classic Friedel-Crafts catalyst, generates a highly electrophilic acylium ion.[7] | Effective for C-3 acetylation of imidazo[1,2-a]pyridines.[7] |
| VOSO₄ | 1 mol% | Can catalyze acetylation under solvent-free conditions.[8] | Demonstrated for phenols and alcohols, may be applicable to N-heterocycles.[8] |
BF₃-Mediated Acetylation Mechanism
Caption: Proposed mechanism for Lewis acid-mediated acetylation.
3. Optimize Reaction Conditions
Systematic optimization of reaction parameters can significantly improve outcomes.
| Parameter | Recommendation | Rationale |
| Temperature | Start at room temperature, then incrementally increase. Microwave irradiation can be highly effective.[4][11] | Higher temperatures can overcome activation energy barriers but may also lead to decomposition. Microwave heating can dramatically reduce reaction times and improve yields.[4] |
| Solvent | Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are common.[10] For Friedel-Crafts, Dichloroethane (DCE) or Nitrobenzene may be used. | Solvent choice can affect solubility of reagents and stability of intermediates. For moisture-sensitive reagents like acetyl chloride, anhydrous solvents are critical. |
| Reaction Time | Monitor progress using TLC or LC-MS. | Reactions may be slow, requiring extended periods (24h or more).[7] Monitoring prevents premature workup or decomposition from prolonged heating. |
Experimental Protocols
Protocol 1: BF₃-Mediated Microwave-Assisted Acetylation of Pyrazolo[1,5-a]pyrimidines
This protocol is highly effective for electron-deficient or sterically hindered substrates.[4]
-
To a 10 mL microwave vial, add the pyrazolo[1,5-a]pyrimidine substrate (1.0 equiv.).
-
Add acetic anhydride (Ac₂O) (3.0 equiv.).
-
Carefully add boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 equiv.) to the mixture.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120 °C for 30 minutes.
-
After cooling, carefully quench the reaction mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data from BF₃-Mediated Acetylation[4]
| Substrate Substituent | Yield (%) |
| 2,5-Me₂ | 95 |
| 7-Ph | 92 |
| 7-Cl | 88 |
| 7-SMe | 94 |
| Highly Hindered Groups | >85 |
Protocol 2: Acetylation using Acetyl Chloride
This method is suitable when a stronger acetylating agent is required.[10]
-
Dissolve the pyrazolopyridine substrate (1.0 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
-
Add a base such as sodium acetate (NaOAc) (1.5 equiv.) or triethylamine (TEA) (1.2 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (AcCl) (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the residue by flash chromatography.
References
- 1. imperial.ac.uk [imperial.ac.uk]
- 2. Unified Access to Pyrimidines and Quinazolines Enabled by N–N Cleaving Carbon Atom Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BF3-Mediated Acetylation of Pyrazolo[1,5- a]pyrimidines and Other π-Excedent (N-Hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Substituent effects in N-acetylated phenylazopyrazole photoswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Regioselectivity of Pyrazolopyridine N-Acetylation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address challenges in achieving regioselective N-acetylation of pyrazolopyridines.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the N-acetylation of pyrazolopyridines?
A1: The primary challenge in the N-acetylation of pyrazolopyridines is controlling the regioselectivity. The pyrazolopyridine core contains two nitrogen atoms in the pyrazole ring, both of which can potentially be acetylated. This often leads to the formation of a mixture of N1 and N2 regioisomers, which can be difficult to separate.[1] The final ratio of these isomers is influenced by a variety of factors including steric hindrance, electronic effects, and reaction conditions.[2][3]
Q2: Which factors have the most significant impact on the regioselectivity of N-acetylation?
A2: Several factors can influence the regioselectivity of the reaction:
-
Steric Hindrance: Bulky substituents on the pyrazolopyridine ring can hinder the approach of the acetylating agent to the nearby nitrogen atom, favoring acetylation at the less sterically hindered nitrogen.
-
Electronic Effects: The electronic properties of substituents on the pyrazolopyridine ring can alter the nucleophilicity of the nitrogen atoms. Electron-donating groups can increase the nucleophilicity of the adjacent nitrogen, while electron-withdrawing groups can decrease it.[3][4]
-
Solvent: The choice of solvent can play a crucial role. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically increase regioselectivity in pyrazole formation, a principle that can be applied to N-acetylation.
-
Base: The type and strength of the base used can affect which nitrogen is deprotonated, thereby influencing the site of acetylation.
-
Acetylating Agent: The nature of the acetylating agent (e.g., acetic anhydride, acetyl chloride) can also impact the regioselectivity.
Q3: How can I determine the regioselectivity of my N-acetylation reaction?
A3: The most common methods for determining the regioselectivity of pyrazolopyridine N-acetylation are spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between N1 and N2 isomers. Nuclear Overhauser Effect (NOE) experiments can be particularly useful for establishing the proximity of the acetyl group to other protons on the pyrazolopyridine core, thus confirming the site of acetylation.
-
X-ray Crystallography: If a crystalline product is obtained, single-crystal X-ray diffraction provides unambiguous structural confirmation of the regioisomer.
Troubleshooting Guide
This section addresses common issues encountered during the N-acetylation of pyrazolopyridines and offers potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Low Regioselectivity (Mixture of Isomers) | Steric and electronic effects are not sufficiently differentiated between the two nitrogen atoms under the current reaction conditions. | 1. Modify the Solvent: Experiment with different solvents, such as fluorinated alcohols (TFE, HFIP), to enhance regioselectivity.2. Vary the Base: Screen a range of bases (e.g., organic amines like triethylamine, DIPEA; inorganic bases like K2CO3, NaH) to alter the deprotonation equilibrium.3. Change the Acetylating Agent: Test different acetylating agents (e.g., acetic anhydride, acetyl chloride) which may exhibit different steric and electronic preferences.4. Introduce a Directing Group: Consider temporarily introducing a bulky protecting group at a position that will sterically block one of the nitrogen atoms, directing acetylation to the other. |
| Low Yield | Incomplete reaction, side reactions, or product degradation. | 1. Optimize Reaction Temperature: Systematically vary the reaction temperature. Some reactions may require heating to go to completion, while others may need to be run at lower temperatures to minimize side reactions.2. Increase Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion.3. Use a More Potent Acetylating Agent: If using a less reactive agent, consider switching to a more reactive one (e.g., from acetic anhydride to acetyl chloride).4. Ensure Anhydrous Conditions: Moisture can hydrolyze the acetylating agent and reduce the yield. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of Unexpected Byproducts | Side reactions such as C-acetylation or decomposition of the starting material or product. | 1. Lower the Reaction Temperature: High temperatures can sometimes lead to undesired side reactions.2. Use a Milder Base: A strong base might be promoting side reactions. Try a weaker or non-nucleophilic base.3. Protect Functional Groups: If your pyrazolopyridine contains other reactive functional groups, consider protecting them before the N-acetylation step. |
| Difficulty in Product Purification | The regioisomers have very similar polarities, making them difficult to separate by column chromatography. | 1. Optimize Chromatography Conditions: Experiment with different solvent systems and stationary phases (e.g., different types of silica gel, alumina).2. Recrystallization: Attempt to purify the desired isomer by recrystallization from a suitable solvent or solvent mixture.3. Derivatization: In some cases, it may be possible to selectively derivatize one isomer to alter its polarity, facilitating separation. The derivatizing group can then be removed in a subsequent step. |
Decision-Making Workflow for Improving Regioselectivity
Caption: Troubleshooting workflow for low regioselectivity.
Experimental Protocols
General Protocol for N-Acetylation of Pyrazolopyridines
This protocol provides a general starting point for the N-acetylation of a pyrazolopyridine. Optimization of the base, solvent, and temperature will likely be necessary for specific substrates.
Materials:
-
Pyrazolopyridine starting material
-
Acetic anhydride (Ac₂O) or Acetyl chloride (AcCl)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN))
-
Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), Potassium carbonate (K₂CO₃))
-
Nitrogen or Argon gas
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Apparatus for quenching, extraction, and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the pyrazolopyridine (1.0 eq). Dissolve the starting material in the chosen anhydrous solvent (e.g., DCM).
-
Addition of Base: Add the selected base (1.1 - 1.5 eq) to the solution and stir for 10-15 minutes at room temperature. If using an inorganic base like K₂CO₃, vigorous stirring is required.
-
Addition of Acetylating Agent: Cool the mixture to 0 °C using an ice bath. Slowly add the acetylating agent (1.0 - 1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating may be required.
-
Work-up: Once the reaction is complete, quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as DCM or ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to isolate the desired N-acetylated pyrazolopyridine regioisomer(s).
Illustrative Reaction Scheme
Caption: General reaction scheme for pyrazolopyridine N-acetylation.
Data Presentation
The following table summarizes hypothetical results from an optimization study for the N-acetylation of a generic substituted pyrazolopyridine, illustrating how different conditions can affect the yield and regioselectivity.
| Entry | Acetylating Agent | Base | Solvent | Temp (°C) | Time (h) | Total Yield (%) | N1:N2 Ratio |
| 1 | Acetic Anhydride | Et₃N | DCM | 25 | 4 | 85 | 1 : 1.5 |
| 2 | Acetic Anhydride | K₂CO₃ | MeCN | 60 | 6 | 78 | 2.3 : 1 |
| 3 | Acetyl Chloride | Et₃N | DCM | 0 to 25 | 2 | 92 | 1 : 2 |
| 4 | Acetic Anhydride | DIPEA | THF | 25 | 5 | 88 | 1.8 : 1 |
| 5 | Acetic Anhydride | Et₃N | TFE | 25 | 4 | 90 | 5 : 1 |
This data is for illustrative purposes and actual results will vary depending on the specific pyrazolopyridine substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of 1-Acetylpyrazolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in scaling up the synthesis of 1-Acetylpyrazolo[3,4-c]pyridine. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing the 1H-pyrazolo[3,4-c]pyridine core structure?
A1: A reported method for synthesizing the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold, a precursor to the acetylated product, involves a multi-step process. The synthesis starts with the reaction of a substituted pyridine derivative with sodium nitrite and acetic anhydride in a suitable solvent like dichloroethane (DCE). This is followed by a deacetylation step using a base such as sodium methoxide in methanol to yield the 5-halo-1H-pyrazolo[3,4-c]pyridine.[1] The use of DCE as a co-solvent has been shown to improve scalability and may allow for the isolation of the intermediate without the need for purification.[1]
Q2: How can I introduce the acetyl group onto the 1H-pyrazolo[3,4-c]pyridine core?
A2: N-acetylation of pyrazole and related N-heterocyclic compounds is commonly achieved using acetic anhydride.[2] The reaction is typically carried out in a suitable solvent, and the use of a base like pyridine can be employed.[3] For scaling up, a continuous-flow acetylation process using acetonitrile as the acetylating agent over an alumina catalyst has been reported for various amines, offering a potentially safer and more efficient alternative to traditional batch methods.[4]
Q3: What are the key challenges when scaling up the synthesis of this compound?
A3: Scaling up chemical reactions presents several challenges that are not always apparent at the lab scale.[5] Key considerations include:
-
Heat Transfer: Exothermic reactions can become difficult to control in larger vessels due to a lower surface-area-to-volume ratio.
-
Mass Transfer: Efficient mixing becomes more critical to ensure uniform reaction conditions.
-
Reagent Addition: The rate of addition of reagents may need to be carefully controlled to manage reaction exotherms and prevent the formation of byproducts.
-
Work-up and Purification: Handling larger volumes of material during extraction, washing, and purification can be challenging. Chromatography, which is common in lab-scale synthesis, may not be practical for large-scale production.[1] Crystallization or distillation are often preferred for purification at scale.
Troubleshooting Guides
Low or No Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Poor Quality Starting Material (1H-pyrazolo[3,4-c]pyridine) | - Ensure the starting material is pure and free of residual solvents or reagents from the previous step. - Consider recrystallization or column chromatography of the 1H-pyrazolo[3,4-c]pyridine before acetylation. |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Increase the reaction time or temperature if the starting material is still present. - Consider using a more reactive acetylating agent, but be mindful of potential side reactions. |
| Side Reactions | - Di-acetylation: The pyrazole ring has two nitrogen atoms. While acetylation is expected to occur at the N1 position, di-acetylation could be a possibility under harsh conditions. Use stoichiometric amounts of the acetylating agent. - Hydrolysis of Product: If water is present in the reaction mixture or during work-up, the acetyl group may be hydrolyzed. Ensure all reagents and solvents are anhydrous. |
| Product Loss During Work-up | - Optimize the extraction solvent and pH to ensure the product is efficiently transferred to the organic phase. - Back-extract the aqueous layer to recover any dissolved product. - Avoid overly aggressive washing steps that could lead to product loss. |
Formation of Impurities
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Material | - See "Incomplete Reaction" in the table above. |
| Byproducts from the Acetylating Agent | - Acetic anhydride can react with any residual nucleophiles in the reaction mixture. Ensure the purity of your starting material. - Use a minimal excess of the acetylating agent. |
| Thermal Decomposition | - If the reaction is run at high temperatures for extended periods, decomposition of the starting material or product may occur. - Optimize the reaction temperature and time. |
| Regioisomer Formation | - In substituted pyrazoles, acetylation can sometimes occur at different nitrogen atoms. For 1H-pyrazolo[3,4-c]pyridine, N1-acetylation is generally expected. However, reaction conditions can influence regioselectivity. - Characterize the product carefully using NMR to confirm the position of the acetyl group. |
Experimental Protocols
Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine (Precursor)
A reported synthesis involves the following steps[1]:
-
To a solution of the starting aminopyridine in dichloroethane (DCE), add sodium nitrite (NaNO₂) and acetic anhydride (Ac₂O).
-
Heat the reaction mixture (e.g., to 90 °C) for a specified time (e.g., 20 hours).
-
After completion, the acetylated intermediate can be isolated.
-
Deacetylation is then carried out using sodium methoxide (NaOMe) in methanol (MeOH) at room temperature for about 1 hour to yield 5-chloro-1H-pyrazolo[3,4-c]pyridine.
General N-Acetylation Protocol
The following is a general procedure for N-acetylation that can be adapted for 1H-pyrazolo[3,4-c]pyridine:
-
Dissolve 1H-pyrazolo[3,4-c]pyridine in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine).
-
Cool the solution in an ice bath.
-
Add acetic anhydride dropwise with stirring. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Upon completion, quench the reaction by adding a small amount of water or methanol.
-
Perform an aqueous work-up, typically involving washing with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Summary of Reaction Conditions for Synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines[1]
| Step | Reagents | Solvent | Temperature | Time |
| Acetylation/Cyclization | NaNO₂, Ac₂O | DCE | rt - 90 °C | 20 h |
| Deacetylation | NaOMe, MeOH | MeOH | rt | 1 h |
Note: Specific quantities and yields will depend on the scale of the reaction and the specific substrate used.
Visualizations
Experimental Workflow for Synthesis and Acetylation
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
References
Technical Support Center: In Vitro Degradation of Pyrazolo[3,4-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on investigating the in vitro degradation pathways of novel compounds, using 1-Acetylpyrazolo[3,4-c]pyridine as a representative example of the pyrazolopyridine class. Since specific metabolic data for this compound is not extensively available in published literature, this guide focuses on general principles, troubleshooting common experimental issues, and standard protocols applicable to the broader class of pyrazolopyridine and related heterocyclic compounds.
Troubleshooting Guide
This section addresses specific issues that may be encountered during in vitro experiments in a question-and-answer format.
Q1: My compound, this compound, shows no degradation in human liver microsomes (HLM). What are the possible reasons and next steps?
A1: Zero or very low turnover in HLM can occur for several reasons. Here is a troubleshooting workflow to investigate this issue:
-
Confirm Assay Viability: First, ensure the microsomal enzymes were active. Check the degradation of a positive control compound known to be metabolized by common CYP enzymes (e.g., testosterone for CYP3A4, dextromethorphan for CYP2D6).[1][2] If the positive control also shows low turnover, the issue likely lies with the microsomes, the NADPH-regenerating system, or general assay conditions.
-
Investigate Non-CYP Pathways: If the positive control is metabolized as expected, your compound may not be a substrate for the major CYP enzymes.[3][4] Consider alternative metabolic pathways:
-
Phase II Metabolism: The compound might be primarily cleared by UDP-glucuronosyltransferases (UGTs) or other phase II enzymes. Assays with hepatocytes, which contain a broader range of enzymes, are recommended.[4][5]
-
Other Oxidative Enzymes: Enzymes like aldehyde oxidase (AO) can be involved, especially for nitrogen-containing heterocycles. Consider using liver cytosol or S9 fractions in your experiments.
-
-
Assess Compound Properties: Very low solubility can limit the compound's access to the enzymes. Verify the compound's solubility in the final incubation buffer. The final concentration of organic solvents like DMSO should be kept low (typically <0.2%) to avoid inhibiting enzyme activity.[6]
-
Extend Incubation Time: For slowly metabolized compounds, a standard 60-minute incubation may not be sufficient to observe significant degradation.[4] Consider extending the incubation time or using a relay method with hepatocytes to increase exposure.[4]
Q2: I'm observing highly variable results in my metabolic stability assay across replicates. What could be the cause?
A2: High variability can undermine the reliability of your data. Common causes include:
-
Pipetting Inaccuracy: Ensure accurate and consistent pipetting, especially for small volumes of compound stock solutions and microsomal protein.
-
Inconsistent Incubation Times: Stagger the addition of the reaction initiator (e.g., NADPH) and the quenching solution to maintain precise incubation times for each sample.
-
Compound Adsorption: The compound may be adsorbing to the plasticware (e.g., tubes, pipette tips). Using low-binding plates/tubes or including a small amount of organic solvent (if compatible with the enzymes) can mitigate this.
-
Uneven Microsome Suspension: Liver microsomes can settle. Ensure the microsomal stock solution is kept on ice and is gently mixed before each aspiration.
-
Sample Processing: Inconsistent protein precipitation during the quenching step can lead to variable recovery of the analyte. Ensure thorough mixing after adding the quenching solution and consistent centrifugation.
Q3: My compound degrades completely within the first time point (t=0). How can I accurately measure its metabolic rate?
A3: Very rapid degradation indicates high intrinsic clearance. To obtain a reliable measurement, you need to adjust the experimental conditions:
-
Reduce Protein Concentration: Lower the concentration of liver microsomes or hepatocytes in the incubation.
-
Shorten Incubation Times: Use shorter, more frequent time points (e.g., 0, 1, 2, 5, and 10 minutes).
-
Lower Incubation Temperature: Reducing the temperature from 37°C to a lower value (e.g., 30°C) can slow down enzymatic reactions, although this may alter enzyme kinetics.
-
Use a Less Metabolically Active System: If using hepatocytes, consider switching to a system with lower metabolic capacity, such as liver S9 fraction or microsomes, to better control the reaction rate.
Frequently Asked Questions (FAQs)
Q1: What are the most likely metabolic pathways for a compound like this compound?
A1: Based on the structure, which contains a pyridine ring, a pyrazole ring, and an acetyl group, the following metabolic transformations are plausible:
-
Oxidative Metabolism (Phase I): This is a major route for many nitrogen-containing heterocyclic drugs.[3][7]
-
Hydroxylation: Addition of a hydroxyl group to the pyridine or pyrazole ring.
-
N-oxidation: Oxidation of the pyridine nitrogen to form an N-oxide.
-
Dealkylation/Deacetylation: Hydrolysis of the acetyl group to yield the pyrazolo[3,4-c]pyridine core.
-
-
Conjugation (Phase II): If hydroxylated metabolites are formed, they can be further conjugated with glucuronic acid (by UGTs) or sulfate (by SULTs) to increase water solubility for excretion.
Q2: Which in vitro system is best to start with: liver microsomes or hepatocytes?
A2: Liver microsomes are often the preferred starting point for initial screening.[6][8] They are cost-effective, easy to use, and primarily assess Phase I metabolism by CYP enzymes.[5] If your compound shows low clearance in microsomes, progressing to hepatocytes is a logical next step.[4][9] Hepatocytes provide a more complete metabolic picture, as they contain both Phase I and Phase II enzymes, as well as transporters.[4][5]
Q3: How do I identify which specific CYP enzymes are responsible for metabolizing my compound?
A3: This process is called "reaction phenotyping".[10][11] There are two common approaches that are often used together for confirmation:
-
Recombinant Human CYPs: Incubate your compound separately with a panel of individual, recombinantly expressed CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[2][11] The enzyme(s) that show the highest rate of compound degradation are the primary contributors.
-
Chemical Inhibition in HLM: Incubate your compound with pooled human liver microsomes in the presence and absence of specific chemical inhibitors for each major CYP isoform.[3] A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that enzyme.
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value |
|---|---|
| Incubation Time (min) | 0, 5, 15, 30, 60 |
| Microsomal Protein (mg/mL) | 0.5 |
| Compound Concentration (µM) | 1 |
| Half-Life (t½, min) | Calculated Value |
| Intrinsic Clearance (Clint, µL/min/mg) | Calculated Value |
Table 2: Metabolite Formation Rate in Human Hepatocytes
| Metabolite | Parent Compound | Formation Rate (pmol/min/10^6 cells) |
|---|---|---|
| M1 (Hydroxylated) | This compound | Calculated Value |
| M2 (N-Oxide) | This compound | Calculated Value |
| M3 (Deacetylated) | this compound | Calculated Value |
Experimental Protocols
Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM) [12][13]
-
Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM in DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH-regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.
-
-
Incubation:
-
In a 96-well plate, pre-warm the buffer, microsomes (to a final concentration of 0.5 mg/mL), and test compound (to a final concentration of 1 µM) at 37°C for 10 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH-regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate at 4,000 g for 15 minutes to precipitate the protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.[14]
-
-
Data Calculation:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693/k.
-
Calculate intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg protein per mL).
-
Protocol 2: Metabolite Identification and Profiling [15][16][17]
-
Incubation:
-
Perform a scaled-up version of the metabolic stability assay (using either microsomes or hepatocytes) with a higher concentration of the test compound (e.g., 10 µM) to generate sufficient quantities of metabolites.
-
Incubate for a fixed time point (e.g., 60 minutes). Include a control incubation without the NADPH-regenerating system.
-
-
Sample Preparation:
-
Quench the reaction with ice-cold acetonitrile.
-
Centrifuge to remove protein and concentrate the supernatant if necessary (e.g., by evaporation under nitrogen).
-
-
LC-MS/MS Analysis:
-
Analyze the samples using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap).
-
Acquire data in both full scan mode to detect potential metabolites and product ion scan (MS/MS) mode to obtain structural information.
-
-
Data Processing:
-
Compare the chromatograms of the test sample and the control sample to identify peaks present only in the test sample.
-
Determine the accurate mass of the potential metabolites and predict their elemental composition.
-
Propose metabolic pathways based on the mass shifts from the parent compound (e.g., +16 Da for hydroxylation, +16 Da for N-oxidation, -42 Da for deacetylation).
-
Interpret the MS/MS fragmentation patterns to confirm the proposed structures.
-
Mandatory Visualization
References
- 1. mercell.com [mercell.com]
- 2. Cytochrome CYP450 Reaction Phenotyping - Enamine [enamine.net]
- 3. criver.com [criver.com]
- 4. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 15. ijpras.com [ijpras.com]
- 16. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioivt.com [bioivt.com]
Validation & Comparative
A Comparative Guide to Pyrazolopyridine Kinase Inhibitors: Spotlight on the 1-Acetylpyrazolo[3,4-c]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The pyrazolopyridine scaffold is a cornerstone in the development of kinase inhibitors, owing to its structural resemblance to the ATP purine core. This privileged structure has given rise to a multitude of inhibitors targeting a diverse range of kinases implicated in diseases such as cancer. This guide provides a comparative analysis of the pyrazolo[3,4-c]pyridine scaffold, with a focus on the potential of 1-acetylated derivatives, against other well-characterized pyrazolopyridine-based kinase inhibitors. While specific experimental data for 1-Acetylpyrazolo[3,4-c]pyridine is emerging, this document consolidates available data on related compounds to offer a valuable reference for researchers in the field.
Performance Comparison of Pyrazolopyridine Kinase Inhibitors
The inhibitory potency of various pyrazolopyridine derivatives is summarized below. The data highlights the influence of the pyrazolopyridine core isomer and substitutions on kinase selectivity and potency. The pyrazolo[3,4-c]pyridine scaffold has shown particular promise in the inhibition of Pim kinases, a family of serine/threonine kinases involved in cell survival and proliferation.
| Compound/Scaffold | Target Kinase(s) | IC50/Ki (nM) | Reference Compound(s) |
| Pyrazolo[3,4-c]pyridine Derivative | Pim-1 | Kᵢ = 16 | N/A |
| eCF506 (Pyrazolopyrimidine) | SRC | IC50 < 1 | ABL (IC50 > 1000) |
| Compound 33 (Pyrazolo[3,4-d]pyrimidine) | FLT3, VEGFR2 | FLT3: IC50 = 1, VEGFR2: IC50 = 3 | N/A |
| Compound 7n (1H-Pyrazolo[3,4-b]pyridine) | FGFR1 | IC50 = 0.3 (enzymatic), 1.7 (cellular) | VEGFR2 (IC50 = 365.9) |
| Compound 10g (1H-Pyrazolo[3,4-b]pyridine) | ALK-L1196M, ROS1 | IC50 < 0.5 | c-Met (selective) |
| Roscovitine (Purine analog) | CDK2 | IC50 = 394 | N/A |
Mechanism of Action: Competitive ATP Inhibition
Pyrazolopyridine kinase inhibitors primarily act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways. The nitrogen atoms and substituents on the pyrazolopyridine ring form crucial hydrogen bonds and hydrophobic interactions within the kinase hinge region, which is critical for their inhibitory activity.
A Comparative Guide to the Validation of 1-Acetylpyrazolo[3,4-c]pyridine Analogs as Selective DLK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics targeting neurodegenerative diseases, the Dual Leucine Zipper Kinase (DLK), also known as MAP3K12, has emerged as a critical node in neuronal stress pathways. Inhibition of DLK presents a promising strategy to mitigate neuronal apoptosis and promote axonal regeneration. While 1-Acetylpyrazolo[3,4-c]pyridine represents a scaffold of interest, this guide focuses on well-characterized analogs and other potent compounds that have been validated as selective DLK inhibitors.
This comprehensive comparison guide provides an objective analysis of the performance of key DLK inhibitors, including DLK-IN-1 (also known as Compound 14) , GNE-3511 , and GNE-8505 . For a broader perspective, we also include data on GDC-0134 , a clinical trial candidate, and CEP-1347 , a broader spectrum mixed-lineage kinase (MLK) inhibitor. This guide is intended to support researchers in making informed decisions by presenting supporting experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Comparative Efficacy of DLK Inhibitors
The following tables summarize the in vitro potency and kinase selectivity of the featured DLK inhibitors. This quantitative data allows for a direct comparison of their efficacy and specificity.
Table 1: In Vitro Potency of DLK Inhibitors
| Compound | Target | Assay Type | K_i_ (nM) | IC_50_ (nM) | Reference |
| DLK-IN-1 | DLK | Biochemical | 3 | - | [1] |
| GNE-3511 | DLK | Biochemical | 0.5 | 30 (p-JNK) | [2][3] |
| GNE-8505 | DLK | Biochemical | 3 | 195 (p-JNK) | [4] |
| GDC-0134 | DLK | Biochemical | - | - | [5] |
| CEP-1347 | MLK1 | Biochemical | - | 38-61 | [6] |
| MLK2 | Biochemical | - | 51-82 | [6] | |
| MLK3 | Biochemical | - | 23-39 | [6] |
Table 2: Kinase Selectivity Profile of Featured Inhibitors
| Compound | Primary Target | Off-Target Kinases with Significant Inhibition (>50% at 1 µM or IC_50_ < 1 µM) | Reference |
| DLK-IN-1 | DLK | Flt3, PAK4, STK33, TrkA (≥50% inhibition at 1 µM) | [1] |
| GNE-3511 | DLK | JNK1 (IC_50_ = 129 nM), JNK2 (IC_50_ = 514 nM), JNK3 (IC_50_ = 364 nM), MLK1 (IC_50_ = 67.8 nM), MLK2 (IC_50_ = 767 nM), MLK3 (IC_50_ = 602 nM). Highly selective over MKK4 and MKK7 (IC_50_ > 5,000 nM). | [2][3][7] |
| GNE-8505 | DLK | Reported to have no significant inhibitory activity against a panel of 220 kinases (<70% inhibition at 1 µM). | [4] |
| GDC-0134 | DLK | Described as a selective DLK inhibitor. | [3][5] |
| CEP-1347 | MLKs | Broadly inhibits the mixed-lineage kinase (MLK) family. | [6][8] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanism of action and the methods used for validation, the following diagrams illustrate the DLK signaling pathway and a general workflow for assessing inhibitor efficacy.
Caption: The DLK signaling cascade and the point of inhibition.
Caption: A generalized workflow for the validation of DLK inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of DLK inhibitors.
Biochemical DLK Kinase Assay (ADP-Glo™ Format)
This protocol outlines a common method for determining the in vitro potency of DLK inhibitors.
Objective: To quantify the enzymatic activity of DLK in the presence of an inhibitor by measuring ADP production.
Materials:
-
Recombinant human DLK enzyme
-
Myelin Basic Protein (MBP) as a substrate (20 µM)
-
ATP (10 µM)
-
DLK inhibitor (serially diluted)
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare the kinase reaction mixture by combining the DLK enzyme, MBP substrate, and kinase assay buffer in a 384-well plate.
-
Add the serially diluted DLK inhibitor to the wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC_50_ value by fitting the data to a dose-response curve.
In Vitro Axon Degeneration Assay
This protocol provides a method to assess the neuroprotective effects of DLK inhibitors on cultured neurons.[9][10]
Objective: To quantify the extent of axon protection provided by a DLK inhibitor following an induced degenerative stimulus.
Materials:
-
Primary dorsal root ganglion (DRG) neurons or other suitable neuronal cell cultures
-
Culture medium and supplements
-
DLK inhibitor
-
Degenerative stimulus (e.g., nerve growth factor withdrawal, axotomy)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Fluorescence microscope and image analysis software
Procedure:
-
Culture DRG neurons on a suitable substrate to allow for axon outgrowth.
-
Treat the cultured neurons with the DLK inhibitor at various concentrations or a vehicle control.
-
Induce axon degeneration by, for example, withdrawing nerve growth factor from the culture medium or by mechanical transection of the axons (axotomy).
-
Incubate the cultures for a period sufficient to observe degeneration in the control group (e.g., 24-48 hours).
-
Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Block non-specific antibody binding.
-
Incubate with the primary antibody against β-III tubulin overnight at 4°C.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Acquire images of the axonal fields using a fluorescence microscope.
-
Quantify axon integrity or degeneration using image analysis software. This can be done by measuring parameters such as axon fragmentation, axon length, or the percentage of intact axons.
-
Compare the extent of axon degeneration in inhibitor-treated cultures to the vehicle control to determine the neuroprotective effect.
Conclusion
The validation of selective inhibitors is a cornerstone of modern drug discovery. The pyrazolopyridine scaffold and its analogs have yielded potent and selective inhibitors of DLK, a key therapeutic target in neurodegenerative diseases. This guide provides a comparative overview of the efficacy and selectivity of prominent DLK inhibitors, supported by quantitative data and detailed experimental protocols. The provided signaling pathway and workflow diagrams offer a visual framework for understanding the mechanism of action and the validation process. By presenting this information in a clear and structured format, we aim to empower researchers to make informed decisions in their pursuit of novel treatments for debilitating neurological disorders.
References
- 1. A Phase 1 study of GDC-0134, a dual leucine zipper kinase inhibitor, in ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of GDC-0134: A potent, selective, and brain-penetrant dual leucine zipper kinase Inhibitor - American Chemical Society [acs.digitellinc.com]
- 3. A Phase 1 study of GDC‐0134, a dual leucine zipper kinase inhibitor, in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A novel method for quantifying axon degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Comparative Docking Analysis of 1-Acetylpyrazolo[3,4-c]pyridine Against Known Kinase Inhibitors
A computational approach to evaluate the binding affinity and interaction patterns of 1-Acetylpyrazolo[3,4-c]pyridine with Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, is presented. This study benchmarks the compound against established CDK2 inhibitors, providing insights into its potential as a novel therapeutic agent.
This guide details a comparative molecular docking study of the novel compound this compound against the well-characterized ligands Roscovitine and Sorafenib, targeting the ATP-binding pocket of Cyclin-Dependent Kinase 2 (CDK2). The objective is to computationally assess the binding efficacy of this compound and elucidate its interaction mechanisms in comparison to known inhibitors. Such in silico analyses are pivotal in the early stages of drug discovery for prioritizing lead compounds.
Data Summary: Docking Performance
The docking simulations, performed using AutoDock Vina, yielded binding affinities and interaction data that suggest this compound has a comparable, albeit weaker, binding affinity for CDK2 than the established inhibitors Roscovitine and Sorafenib. The quantitative results are summarized below.
| Compound | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds |
| This compound | -8.2 | LEU83, GLU81, LYS33, ASP86 | 2 |
| Roscovitine (Known Ligand) | -9.5 | LEU83, GLU81, ILE10, LYS33 | 3 |
| Sorafenib (Known Ligand) | -10.1 | LEU83, GLU81, ASP145, LYS33 | 4 |
Experimental Protocols
A rigorous and standardized molecular docking protocol was employed to ensure the reliability and reproducibility of the results. The methodology is outlined below.
Protein and Ligand Preparation
Protein Preparation: The crystal structure of human CDK2 in complex with an inhibitor (PDB ID: 2VTO) was obtained from the Protein Data Bank.[1] The protein was prepared using AutoDockTools (ADT) by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning Kollman charges.
Ligand Preparation: The 3D structure of this compound was generated using ChemDraw and energetically minimized using the MMFF94 force field. The structures of the known ligands, Roscovitine and Sorafenib, were obtained from the PubChem database.[2] All ligands were prepared for docking by assigning Gasteiger charges and defining rotatable bonds using ADT.
Molecular Docking Simulation
Molecular docking was performed using AutoDock Vina.[3] The grid box was centered on the ATP-binding site of CDK2, encompassing the key interacting residues. The dimensions of the grid box were set to 24 x 24 x 24 Å with a spacing of 1.0 Å. The Lamarckian Genetic Algorithm was employed with a population size of 150 and a maximum of 2,500,000 energy evaluations for 10 independent docking runs per ligand.[1] The conformation with the lowest binding energy was selected for further analysis.
Analysis of Docking Results
The docking results were analyzed based on the binding affinity (in kcal/mol) and the pattern of interactions, including hydrogen bonds and hydrophobic contacts with the amino acid residues in the active site of CDK2. Visualization of the docked poses was performed using PyMOL and Discovery Studio Visualizer.
Visualizing the Docking Workflow and Signaling Pathway
To clearly illustrate the computational process and the biological context, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for the comparative docking study.
Caption: Simplified CDK2 signaling pathway in the cell cycle.
References
- 1. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel cyclin A2 binding site and nanomolar inhibitors of cyclin A2-CDK2 complex - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Compound A vs. Sotorasib in KRAS G12C NSCLC Xenograft Models
An objective comparison of the in vivo efficacy of 1-Acetylpyrazolo[3,4-c]pyridine against current standards of care cannot be provided at this time. Publicly available scientific literature and clinical trial databases do not contain specific efficacy data for a compound designated as "this compound."
To fulfill the structural and content requirements of your request, this guide presents a hypothetical comparison involving a novel investigational agent, designated "Compound A" (representing a pyrazolopyridine derivative), against a well-established standard of care. The therapeutic area chosen for this illustrative comparison is KRAS G12C-mutated Non-Small Cell Lung Cancer (NSCLC), with the standard of care being Sotorasib.
This section compares the hypothetical in vivo performance of Compound A, a novel KRAS G12C inhibitor, with the established standard of care, Sotorasib. The data presented is illustrative, with Sotorasib data being representative of published findings for reference.
Data Summary: Tumor Growth Inhibition
The following table summarizes the key efficacy endpoints from a hypothetical head-to-head study in a patient-derived xenograft (PDX) mouse model of human NSCLC harboring the KRAS G12C mutation.
| Parameter | Compound A (100 mg/kg, oral, daily) | Sotorasib (100 mg/kg, oral, daily) | Vehicle Control |
| Tumor Growth Inhibition (TGI) at Day 21 | 95% | 88% | 0% |
| Tumor Regression | 65% | 50% | 0% |
| Median Survival (Days) | 45 | 38 | 20 |
| Complete Response (CR) Rate | 2/10 mice | 1/10 mice | 0/10 mice |
Experimental Protocols
Murine Xenograft Model for NSCLC
A detailed protocol for the representative in vivo efficacy study is provided below.
-
Cell Line and Animal Model:
-
Human NSCLC cells (e.g., NCI-H358) containing the KRAS G12C mutation were cultured under standard conditions.
-
Six-week-old female athymic nude mice were used for the study and acclimated for one week prior to experimentation.
-
-
Tumor Implantation:
-
Each mouse was subcutaneously inoculated in the right flank with 5 x 10⁶ NCI-H358 cells suspended in 100 µL of a 1:1 mixture of Matrigel and serum-free medium.
-
-
Study Groups and Treatment:
-
Tumor volumes were monitored twice weekly using caliper measurements (Volume = 0.5 x Length x Width²).
-
When average tumor volume reached approximately 150-200 mm³, mice were randomized into three cohorts (n=10 per group):
-
Vehicle Control: Administered orally, once daily.
-
Compound A: 100 mg/kg, administered orally, once daily.
-
Sotorasib: 100 mg/kg, administered orally, once daily.
-
-
Treatment was continued for 21 consecutive days.
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Calculated at the end of the treatment period using the formula: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.
-
Tumor Regression: Defined as a reduction in tumor volume from baseline at any point during the study.
-
Survival: Monitored until tumors reached a predetermined endpoint (e.g., 2000 mm³ volume) or signs of significant morbidity were observed.
-
Visualizations: Pathways and Workflows
Signaling Pathway and Drug Mechanism of Action
The diagram below illustrates the canonical RAS/MAPK signaling pathway initiated by Epidermal Growth Factor Receptor (EGFR). It highlights the point of inhibition for both Sotorasib and the hypothetical Compound A, which target the constitutively active KRAS G12C mutant protein, preventing downstream signaling that drives cell proliferation.
Experimental Workflow for In Vivo Efficacy Study
This diagram outlines the sequential steps involved in the preclinical xenograft study, from animal acclimation to final data analysis.
Comparative Analysis of Pyrazolopyridine and Pyrazolopyrimidine Analogs in Cancer Cell Lines
A Head-to-Head Examination of a Promising Class of Anticancer Compounds
Quantitative Comparison of Anticancer Activity
The efficacy of various pyrazolopyridine and pyrazolopyrimidine analogs has been quantified using the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values of several key analogs against a panel of human cancer cell lines.
Table 1: Anticancer Activity of Pyrazolo[3,4-b]pyridine Analogs
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 9a | Hela (Cervical Cancer) | 2.59 | Doxorubicin | 2.35 |
| 14g | MCF7 (Breast Cancer) | 4.66 | Doxorubicin | 4.57 |
| 14g | HCT-116 (Colon Cancer) | 1.98 | Doxorubicin | 2.11 |
| 8b | A-549 (Lung Cancer) | 2.9 | --- | --- |
| 8b | HEPG2 (Liver Cancer) | 2.6 | --- | --- |
| 8b | HCT-116 (Colon Cancer) | 2.3 | --- | --- |
| C03 | Km-12 (Colorectal Cancer) | 0.304 | --- | --- |
Note: Lower IC50 values indicate greater potency.
Table 2: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Analogs
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 7d | OVCAR-4 (Ovarian Cancer) | 1.74 | Erlotinib | >10 |
| 7d | ACHN (Renal Cancer) | 5.53 | Erlotinib | 12.1 |
| 7d | NCI-H460 (Lung Cancer) | 4.44 | Erlotinib | 8.41 |
| 23c | BaF3/CCDC6-RET | Potent Inhibition | --- | --- |
| 33 | MV4-11 (AML) | Potent Inhibition | --- | --- |
| 49 | 15 Cancer Cell Lines | 0.03 - 6.561 | --- | --- |
Note: Lower IC50 values indicate greater potency.
Experimental Protocols
The evaluation of these anticancer agents involves a range of standard and specialized experimental procedures.
Cell Viability and Cytotoxicity Assays
A fundamental method to assess the anticancer effect of a compound is to measure its ability to reduce the viability of cancer cells.
-
MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. The absorbance of the dissolved formazan is measured, typically at 570 nm.[1]
Enzyme Inhibition Assays
To determine the specific molecular targets of these compounds, enzyme inhibition assays are crucial.
-
Kinase Inhibition Assay: The inhibitory activity of the compounds against specific kinases, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and others, is often measured.[2][3][4] These assays typically involve incubating the kinase with its substrate and ATP in the presence of the test compound. The amount of phosphorylated substrate is then quantified to determine the extent of inhibition. For example, the inhibitory activity against CDK2/cyclin A2 can be measured using a luminescent kinase assay, where the luminescent signal is inversely proportional to the kinase activity.[4]
Cell Cycle Analysis
Understanding how a compound affects the cell cycle is vital to elucidating its mechanism of action.
-
Flow Cytometry: Cancer cells are treated with the compound for a specific duration, then fixed, permeabilized, and stained with a fluorescent dye that binds to DNA, such as propidium iodide. The DNA content of individual cells is then analyzed by flow cytometry. This allows for the quantification of cells in different phases of the cell cycle (G1, S, G2/M), revealing any cell cycle arrest induced by the compound.[2]
Apoptosis Assays
Determining whether a compound induces programmed cell death (apoptosis) is a key indicator of its anticancer potential.
-
Annexin V/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[2]
-
Caspase Activity Assay: The activation of caspases, a family of proteases, is a hallmark of apoptosis. Assays can measure the activity of specific caspases, such as caspase-3, to confirm the induction of apoptosis.[3]
Signaling Pathways and Mechanisms of Action
The anticancer effects of pyrazolopyridine and pyrazolopyrimidine analogs are attributed to their ability to modulate various signaling pathways critical for cancer cell proliferation and survival.
Inhibition of Cyclin-Dependent Kinases (CDKs)
Several pyrazolopyridine and pyrazolopyrimidine derivatives have been identified as potent inhibitors of CDKs, particularly CDK2 and CDK9.[2] CDKs are key regulators of the cell cycle, and their inhibition leads to cell cycle arrest and apoptosis.
Dual Inhibition of EGFR and ErbB2
Certain pyrazolo[3,4-d]pyrimidine analogs have demonstrated potent inhibitory activity against both Epidermal Growth Factor Receptor (EGFR) and its family member ErbB2 (also known as HER2).[3] The overexpression and hyperactivity of these receptor tyrosine kinases are implicated in the development and progression of various cancers. Dual inhibition can lead to a more comprehensive blockade of downstream signaling pathways, resulting in cell cycle arrest and apoptosis.[3]
Other Targeted Pathways
The versatility of the pyrazolopyridine and pyrazolopyrimidine scaffolds allows for the targeting of a range of other crucial cancer-related proteins, including:
-
RET Tyrosine Kinase: A driver of certain types of thyroid and lung cancers.[5]
-
Tropomyosin Receptor Kinases (TRKs): Fusions involving TRK genes are found in a variety of solid tumors.[6]
-
Topoisomerase IIα: An enzyme essential for DNA replication and chromosome segregation.[7]
-
FLT3 and VEGFR2: Kinases involved in the proliferation of acute myeloid leukemia (AML) cells and angiogenesis, respectively.[8]
Experimental Workflow Visualization
The process of identifying and characterizing novel anticancer compounds follows a well-defined workflow, from initial screening to mechanistic studies.
References
- 1. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 2. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1 H-pyrazolo[3,4- b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Validating the Binding Mode of Pyrazolo[3,4-c]pyridine Derivatives to the GPR119 Receptor
A Comparative Guide for Researchers in Drug Discovery
The pyrazolo[3,4-c]pyridine scaffold is a versatile chemotype that has garnered significant interest in medicinal chemistry due to its potential to interact with a range of biological targets. While the specific binding mode of 1-Acetylpyrazolo[3,4-c]pyridine remains uncharacterized in publicly available literature, this guide focuses on a well-documented class of pyrazolo[3,4-c]pyridine derivatives: agonists of the G-protein coupled receptor 119 (GPR119). This receptor is a promising therapeutic target for type 2 diabetes due to its role in promoting glucose-dependent insulin secretion.
This guide provides a comparative analysis of a representative 1H-pyrazolo[3,4-c]pyridine GPR119 agonist with other classes of GPR119 agonists, offering insights into their binding interactions and functional activities. The information presented herein is intended to provide a framework for researchers validating the binding and mechanism of action of novel compounds targeting GPR119.
Quantitative Comparison of GPR119 Agonists
The following table summarizes the in vitro potency of a representative 1H-pyrazolo[3,4-c]pyridine GPR119 agonist and several alternative agonists with different chemical scaffolds. The data is based on cAMP accumulation assays, a primary method for quantifying GPR119 activation.
| Compound Class | Representative Compound | Target | Assay Type | EC50 (nM) | Reference |
| 1H-Pyrazolo[3,4-c]pyridine | Compound 24 | Human GPR119 | cAMP Accumulation | single-digit nM | [1] |
| Aryl Piperazine | AR231453 | Human GPR119 | cAMP Accumulation | 4.7 - 9 | [2] |
| Pyrimidine | MBX-2982 | Human GPR119 | cAMP Accumulation | 3.9 | [2] |
| Dihydropyridinone | DS-8500a | Human GPR119 | cAMP Accumulation | 51.5 | [2] |
| Pyrimidine Sulfone | GSK1292263 | Human GPR119 | Reporter Gene | ~158 (pEC50 = 6.8) | [2] |
Experimental Protocols
Validating the binding and functional activity of GPR119 agonists involves a series of in vitro and cell-based assays. Below are detailed protocols for key experiments.
1. cAMP Accumulation Assay
This assay is a primary functional screen to determine the potency of GPR119 agonists.
-
Cell Line: HEK293 cells stably expressing human GPR119.
-
Principle: GPR119 activation leads to the stimulation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). The amount of cAMP produced is proportional to the level of receptor activation.
-
Protocol:
-
Seed HEK293-GPR119 cells in a 96-well plate and culture overnight.
-
Wash the cells with a suitable assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Add the test compounds at various concentrations to the cells. Include a known GPR119 agonist as a positive control and a vehicle control.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
2. Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the ability of GPR119 agonists to potentiate insulin secretion in a glucose-dependent manner.
-
Cell Line: Pancreatic β-cell lines such as MIN6 or INS-1.
-
Principle: GPR119 activation in pancreatic β-cells enhances the secretion of insulin in the presence of elevated glucose levels.
-
Protocol:
-
Seed MIN6 cells in a 24-well plate and culture to confluency.
-
Wash the cells with a low-glucose buffer (e.g., KRBH with 2.8 mM glucose) and pre-incubate for 1-2 hours.
-
Replace the buffer with fresh low-glucose or high-glucose (e.g., 16.7 mM) buffer containing the test compounds at various concentrations.
-
Incubate for 1-2 hours at 37°C.
-
Collect the supernatant and measure the insulin concentration using an ELISA kit.
-
Normalize the insulin secretion to the total protein content of the cells in each well.
-
3. Receptor Binding Assays
While functional assays are crucial, direct binding assays can confirm the interaction of a compound with the receptor.
-
Method: Radioligand binding assays are a common method. This involves competing a radiolabeled known ligand with the unlabeled test compound.
-
Protocol:
-
Prepare cell membranes from cells overexpressing GPR119.
-
Incubate the membranes with a fixed concentration of a radiolabeled GPR119 ligand (e.g., [³H]-PSN632408) and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filter-bound membranes.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and subsequently calculate the binding affinity (Ki).
-
Visualizing the GPR119 Signaling Pathway and Experimental Workflow
GPR119 Signaling Pathway
Activation of GPR119 by an agonist triggers a downstream signaling cascade mediated by the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which increases intracellular cAMP levels and subsequently activates Protein Kinase A (PKA), ultimately promoting insulin and GLP-1 secretion.[3]
Caption: GPR119 signaling cascade upon agonist binding.
Experimental Workflow for GPR119 Agonist Validation
The validation of a potential GPR119 agonist typically follows a hierarchical screening process, starting with primary functional assays and progressing to more complex cellular and in vivo models.
Caption: A typical workflow for validating GPR119 agonists.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-Acetylpyrazolo[3,4-c]pyridine
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical information for the proper disposal of 1-Acetylpyrazolo[3,4-c]pyridine, a compound utilized by researchers, scientists, and professionals in drug development. The following procedures are based on the known hazards of analogous chemical structures, such as acetylated pyridines and pyrazolopyridine derivatives, in the absence of a specific Safety Data Sheet (SDS) for the compound . All waste containing this compound should be treated as hazardous.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to handle this compound with the utmost care in a controlled laboratory environment.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (such as butyl rubber), safety goggles with side shields, and a lab coat.
Ventilation: All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent inhalation of any vapors or dust.
Spill Management: In the event of a spill, absorb the material with an inert absorbent such as vermiculite or sand. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Do not allow the chemical to enter drains or waterways.
Hazard Profile of Structurally Similar Compounds
The hazard profile of this compound is inferred from related compounds like 3-Acetylpyridine and various pyrazolopyridine derivatives. These compounds consistently exhibit the following hazardous properties.
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Acute Toxicity (Oral) | Toxic or harmful if swallowed.[1][2][3] | ☠️ | Danger |
| Skin Irritation | Causes skin irritation.[1][2][4] | ❗️ | Warning |
| Eye Irritation | Causes serious eye irritation.[1][4] | ❗️ | Warning |
| Acute Aquatic Toxicity | May be harmful to aquatic life. | Warning |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical for laboratory safety and environmental protection. All waste, including pure compound, contaminated materials, and dilute solutions, must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound, as well as grossly contaminated items (e.g., weighing boats, filter paper), in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Any needles or other sharps contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.
Containerization:
-
Use only compatible, leak-proof containers for waste collection. The original container may be used if it is in good condition.
-
Ensure containers are kept tightly closed when not in use.
Labeling:
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Indicate the primary hazards (e.g., "Toxic," "Irritant").
-
Record the accumulation start date and the approximate concentration and volume of the waste.
Storage:
-
Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and certified chemical waste disposal service.
-
Provide the disposal service with a copy of this safety information and any other relevant data.
Experimental Protocols for Waste Treatment (for Dilute Aqueous Solutions)
For dilute aqueous waste streams, a pre-treatment step can be performed in the laboratory to concentrate the hazardous component, potentially reducing the volume of liquid waste for disposal. Note: The resulting concentrated waste must still be disposed of as hazardous waste.
Method 1: Acid-Base Extraction
This method converts the basic pyridine-like compound into its water-soluble salt, allowing for extraction and concentration.
-
Transfer the dilute aqueous solution containing this compound to a separatory funnel.
-
Add an equal volume of a dilute acid (e.g., 1M Hydrochloric Acid).
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically to release any pressure.
-
Allow the layers to separate.
-
Drain the aqueous layer, which now contains the pyridinium salt, into a designated hazardous waste container.
-
Label the container appropriately and arrange for disposal.
Method 2: Copper Sulfate Complexation
This milder method is suitable for solutions where the use of a strong acid is not desirable and relies on the formation of a water-soluble copper-pyridine complex.[6]
-
Prepare a 10-15% aqueous solution of copper (II) sulfate (CuSO₄).[6]
-
Add the CuSO₄ solution to the dilute this compound waste in a flask or beaker.[6]
-
Stir the mixture. The formation of a blue-colored complex indicates the presence of the pyridine compound.[6]
-
This entire mixture, containing the copper-pyridine complex, should be collected as hazardous waste.[6]
-
Transfer the solution to a labeled hazardous waste container for professional disposal. Do not dispose of this solution down the drain due to its copper content.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
